molecular formula C11H15N3O B009331 1-Phenyl-3-(3-pyrrolidinyl)urea CAS No. 19996-87-3

1-Phenyl-3-(3-pyrrolidinyl)urea

货号: B009331
CAS 编号: 19996-87-3
分子量: 205.26 g/mol
InChI 键: GWEMXUIOODAQAE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Phenyl-3-(3-pyrrolidinyl)urea is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research due to its combination of a urea pharmacophore and a pyrrolidine ring. This structure is closely related to a class of compounds known as diarylureas, which have been extensively studied as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor . CB1 is a G-protein coupled receptor (GPCR) abundantly expressed in the brain and a validated target for several neurological conditions . Allosteric modulators offer a potentially advantageous therapeutic profile over orthosteric ligands, including a "ceiling" effect that may lower the risk of overdose and the preservation of temporal signaling patterns . The pyrrolidine ring is a privileged scaffold in drug discovery . Its saturated nature provides a three-dimensional, sp3-hybridized structure that increases molecular complexity and stereogenic centers, which can be critical for selective target engagement . Furthermore, the nitrogen atom within the pyrrolidine ring contributes to the molecule's polarity and can be utilized for further structural diversification . The urea functional group is another key moiety, known for its ability to form stable hydrogen bonds with biological targets, thereby driving specific interactions with proteins and receptors . This combination makes the this compound scaffold a versatile template for probing protein function and designing novel bioactive molecules. Researchers can leverage this compound as a core structure for investigating allosteric modulation of GPCRs, particularly within the endocannabinoid system. Its structural features make it a valuable starting point for SAR (Structure-Activity Relationship) studies and for the development of potential research tools for neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-phenyl-3-pyrrolidin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(14-10-6-7-12-8-10)13-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEMXUIOODAQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941968
Record name N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19996-87-3
Record name Urea, 1-phenyl-3-(3-pyrrolidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019996873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Phenyl-N-pyrrolidin-3-ylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Therapeutic Potential of 1-Phenyl-3-(3-pyrrolidinyl)urea Derivatives: A Technical Guide to a Promising Class of Soluble Epoxide Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Guardian of Vasoactive Lipids

In the intricate landscape of cellular signaling, the enzyme soluble epoxide hydrolase (sEH) has emerged as a critical regulator of inflammation, pain, and blood pressure.[1][2] sEH metabolizes endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][3] By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these protective pathways. Consequently, the inhibition of sEH has become a compelling therapeutic strategy for a range of diseases, including cardiovascular disorders, inflammatory conditions, and neuropathic pain.[4][5][6] Among the various classes of sEH inhibitors, 1,3-disubstituted ureas have demonstrated exceptional potency, with the 1-Phenyl-3-(3-pyrrolidinyl)urea scaffold representing a particularly promising chemotype for drug development.[7] This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of this important class of molecules.

Chemical Synthesis: Forging the Urea Backbone

The synthesis of this compound derivatives is typically achieved through the reaction of a substituted phenyl isocyanate with a 3-aminopyrrolidine derivative. This straightforward yet versatile approach allows for the introduction of a wide array of substituents on both the phenyl and pyrrolidine rings, facilitating the exploration of structure-activity relationships (SAR).

A general synthetic scheme involves the preparation of the requisite phenyl isocyanate from the corresponding aniline, followed by its reaction with the aminopyrrolidine.

cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation Aniline Substituted Aniline Isocyanate Phenyl Isocyanate Aniline->Isocyanate Reaction with phosgene analog Final_Product This compound Derivative Isocyanate->Final_Product Reaction in aprotic solvent Phosgene_analog Phosgene or analog (e.g., triphosgene) Aminopyrrolidine 3-Aminopyrrolidine Derivative Aminopyrrolidine->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a representative this compound derivative.

Step 1: Synthesis of Phenyl Isocyanate

  • In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the desired substituted aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • To this solution, add a phosgene equivalent, such as triphosgene (0.4 equivalents), dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the isocyanate peak at ~2250-2270 cm⁻¹).

  • Upon completion, the solvent is carefully removed under reduced pressure to yield the crude phenyl isocyanate, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate dry flask under an inert atmosphere, dissolve the 3-aminopyrrolidine derivative (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C and add the crude phenyl isocyanate (1 equivalent) solution dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with a cold solvent.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the resulting crude solid can be purified by recrystallization or column chromatography to yield the pure this compound derivative.[8]

Mechanism of Action: Preserving the Endogenous Anti-Inflammatories

The primary mechanism by which this compound derivatives exert their therapeutic effects is through the competitive inhibition of soluble epoxide hydrolase.[3] By binding to the active site of sEH, these compounds prevent the hydrolysis of EETs, thereby increasing their local concentrations and prolonging their beneficial biological activities.

AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Therapeutic_Effects Therapeutic Effects: - Reduced Inflammation - Reduced Pain - Vasodilation EETs->Therapeutic_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Inhibitor This compound Derivative Inhibitor->sEH Inhibition Start Start Prepare_Reagents Prepare Reagents: - sEH enzyme - Test compound dilutions - Fluorescent substrate Start->Prepare_Reagents Incubate Incubate sEH enzyme with test compound Prepare_Reagents->Incubate Add_Substrate Add fluorescent substrate Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate initial velocities - Determine IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for in vitro sEH inhibitor screening.

Detailed Protocol: Fluorometric sEH Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human sEH in the assay buffer.

    • Prepare a solution of the fluorescent substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate) in the assay buffer. [5]2. Assay Procedure:

    • In a 96-well microplate, add the sEH enzyme solution to each well.

    • Add the various dilutions of the test compound or vehicle control to the wells.

    • Incubate the plate at 30°C for 5 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm) in kinetic mode for 15-30 minutes. [9][10]3. Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, by fitting the data to a suitable dose-response curve. [5]

      Compound Core Structure Human sEH IC50 (nM) Murine sEH IC50 (nM) Reference
      TPPU 1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea 1.1 1.8 [11]
      t-TUCB trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid 0.8 1.2 [11]

      | Representative Phenylurea Derivative | 1-Phenyl-3-(substituted)urea | 2 - 1300 | Varies | [7]|

Table 1: In Vitro Potency of Representative Urea-Based sEH Inhibitors.

In Vivo Efficacy: Rodent Models of Inflammatory Pain

To assess the therapeutic potential in a living system, rodent models of inflammatory pain are frequently employed. [4][6] Detailed Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model in Rats

  • Animal Acclimation: House male Sprague-Dawley rats under standard conditions with ad libitum access to food and water for at least 3 days prior to the experiment.

  • Compound Administration: Administer the this compound derivative or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. [4]3. Induction of Inflammation: One hour after compound administration, induce inflammation by injecting lipopolysaccharide (LPS; e.g., 10 µg) into the plantar surface of one hind paw. [1]4. Assessment of Nociception: At various time points post-LPS injection (e.g., 2, 4, 6, and 24 hours), assess mechanical allodynia using von Frey filaments. This involves applying filaments of increasing force to the plantar surface of the paw and recording the paw withdrawal threshold.

  • Data Analysis: Compare the paw withdrawal thresholds of the compound-treated groups to the vehicle-treated group. A significant increase in the withdrawal threshold indicates an analgesic effect. Statistical analysis is typically performed using a two-way ANOVA followed by a post-hoc test. [4]

    Compound Dose (mg/kg) Route Cmax (ng/mL) t1/2 (h) Bioavailability (%) Reference
    TPPU 10 p.o. (mouse) ~1500 ~4 Not reported [12]
    25a (a urea derivative) 25 p.o. (rat) Not reported 2.6-3.0 20.1 [13]

    | GSK2256294 | 10 | p.o. (human) | Not reported | 25-43 | Not reported | [14]|

Table 2: Pharmacokinetic Parameters of Representative Urea-Based sEH Inhibitors.

Therapeutic Applications: Beyond Inflammation and Pain

While the initial focus for sEH inhibitors has been on inflammatory and cardiovascular diseases, emerging evidence points to their significant therapeutic potential in the central nervous system, particularly for neurodegenerative disorders such as Alzheimer's disease. [5][15] Neuroinflammation is a key pathological feature of Alzheimer's disease, and sEH is expressed in various brain cells, including astrocytes and neurons. [4][16]Studies have shown that inhibiting sEH in mouse models of Alzheimer's disease can reduce neuroinflammation, decrease amyloid-beta plaque deposition, and improve cognitive function. [5][9][10]The neuroprotective effects of sEH inhibition are thought to be mediated by the increased levels of EETs, which have been shown to protect neurons from apoptosis, reduce oxidative stress, and enhance cerebral blood flow. [4][17]The ability of this compound derivatives to cross the blood-brain barrier will be a critical factor in their development for neurological indications.

Conclusion and Future Directions

This compound derivatives represent a potent and versatile class of soluble epoxide hydrolase inhibitors with significant therapeutic potential. Their straightforward synthesis allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The well-defined mechanism of action, centered on the preservation of protective EETs, provides a strong rationale for their development in a wide range of diseases characterized by inflammation and cellular damage.

Future research should focus on a more detailed exploration of the structure-activity relationships within this specific chemical series to identify lead candidates with optimal drug-like properties. Further investigation into their efficacy in a broader range of preclinical models, including those for neurodegenerative and metabolic diseases, is warranted. Ultimately, the continued development of this compound derivatives holds the promise of delivering novel and effective therapies for a host of unmet medical needs.

References

  • The beneficial effects of epoxyeicosatrienoic acids on the central... - ResearchGate. Available from: [Link]

  • Neuroprotective effects of epoxyeicosatrienoic acids - PubMed. Available from: [Link]

  • Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review - MDPI. Available from: [Link]

  • Researchers identify sEH enzyme as novel Alzheimer's drug target. Available from: [Link]

  • Epoxyeicosatrienoic acids enhance axonal growth in primary sensory and cortical neuronal cell cultures - PMC. Available from: [Link]

  • The Emerging Role of the Double-Edged Impact of Arachidonic Acid-Derived Eicosanoids in the Neuroinflammatory Background of Depression - PMC. Available from: [Link]

  • Inhibition of sEH via stabilizing the level of EETs alleviated Alzheimer's disease through GSK3β signaling pathway - eScholarship. Available from: [Link]

  • Novel molecular mechanism driving neuroprotection after soluble epoxide hydrolase inhibition: Insights for Alzheimer's disease therapeutics. Available from: [Link]

  • Alzheimer's Drug Preserves Memory and Brain Function in Mice - Technology Networks. Available from: [Link]

  • Eicosanoid signaling in neuroinflammation associated with Alzheimer's disease - PubMed. Available from: [Link]

  • The Role of Eicosanoids in Alzheimer's Disease - MDPI. Available from: [Link]

  • Possible role of Epoxyeicosatrienoic acid in prevention of oxidative stress mediated neuroinflammation in Parkinson disorders - PMC. Available from: [Link]

  • Astrocytic Epoxyeicosatrienoic Acid Signaling in the Medial Prefrontal Cortex Modulates Depressive-like Behaviors | Journal of Neuroscience. Available from: [Link]

  • Specialized Pro-Resolving Mediators in Neuroinflammation: Overview of Studies and Perspectives of Clinical Applications - MDPI. Available from: [Link]

  • Neuroinflammation and J2 prostaglandins: linking impairment of the ubiquitin-proteasome pathway and mitochondria to neurodegeneration - Frontiers. Available from: [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC. Available from: [Link]

  • Urea, phenyl-, and - Organic Syntheses Procedure. Available from: [Link]

  • Determined IC 50 values for inhibition of human sEH for a small library... - ResearchGate. Available from: [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening - Agilent. Available from: [Link]

  • IC50 in human and murine sEH and microsomal stability values of 1, 6a-h... - ResearchGate. Available from: [Link]

  • Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PMC. Available from: [Link]

  • Soluble epoxide hydrolase IC 50 values for selected pesticides. - ResearchGate. Available from: [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed. Available from: [Link]

  • Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters - MDPI. Available from: [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. Available from: [Link]

  • Preparation of 1-phenylurea - PrepChem.com. Available from: [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement - PMC - NIH. Available from: [Link]

  • 1-cyano-3-phenylurea - Organic Syntheses Procedure. Available from: [Link]

  • Preliminary study on pharmacokinetics and antitumor pharmacodynamics o | IJN - Dove Medical Press. Available from: [Link]

Sources

Pharmacophore Analysis of Phenyl-Pyrrolidinyl Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenyl-pyrrolidinyl urea scaffold represents a privileged structure in medicinal chemistry, widely utilized to target Soluble Epoxide Hydrolase (sEH), various Protein Kinases (e.g., p38 MAPK, TrkA), and G-Protein Coupled Receptors (GPCRs like CCR1). Its efficacy stems from the urea linker’s ability to act as a rigid hydrogen-bond "anchor," while the phenyl and pyrrolidine moieties probe distinct lipophilic and polar regions of the binding pocket. This guide provides a rigorous technical analysis of this scaffold, detailing pharmacophore feature extraction, computational modeling workflows, and experimental validation protocols.

Structural Anatomy & Chemical Space

To perform an accurate pharmacophore analysis, one must first deconstruct the scaffold into its functional pharmacophoric elements. The Phenyl-Pyrrolidinyl Urea typically follows the connectivity: Ar—NH—C(=O)—NH—Pyrrolidine .

The Urea Linker (The Anchor)

The central urea moiety is the defining feature. In biological systems, it usually adopts a trans-trans planar conformation, creating a recognizable Donor-Acceptor-Donor (D-A-D) motif.

  • Primary Interaction: Binds to backbone carbonyls or side-chain carboxylates (e.g., Asp/Glu) in the target protein.

  • Structural Role: Acts as a rigid spacer, separating the aromatic tail from the aliphatic head by approximately 4.5–5.0 Å.

The Phenyl Group (The Lipophilic Tail)
  • Pharmacophore Feature: Hydrophobic Centroid / Aromatic Ring.[1]

  • Interaction: Engages in

    
    -
    
    
    
    stacking or hydrophobic enclosure within deep pockets (e.g., the hydrophobic tunnel in sEH).
  • Modification: Substitution at the 3- or 4-position (e.g., -CF3, -Cl) often enhances potency by displacing high-energy water molecules from hydrophobic sub-pockets.

The Pyrrolidine Ring (The Directional Head)
  • Pharmacophore Feature: Hydrophobic volume + Positive Ionizable (if the nitrogen is basic and not part of the urea) or Hydrogen Bond Acceptor (if acylated).

  • Stereochemistry: The chiral center (typically C3 of the pyrrolidine) is critical. For many targets, the

    
    -enantiomer provides a vector that directs substituents toward solvent-exposed regions, improving solubility and pharmacokinetic properties.
    

Pharmacophore Modeling Workflow

This section details the computational workflow to generate a robust 3D pharmacophore hypothesis.

Workflow Diagram

The following diagram outlines the critical path from ligand preparation to model validation.

PharmacophoreWorkflow L_Prep Ligand Preparation (Ionization/Tautomers) Conf_Gen Conformational Expansion (Monte Carlo/Systematic) L_Prep->Conf_Gen 3D Generation Align Molecular Alignment (Urea Superposition) Conf_Gen->Align Energy Window < 10 kcal/mol Feat_Ext Feature Extraction (H-Bond/Hydrophobic) Align->Feat_Ext Common Features Valid Validation (Decoy Set/ROC) Feat_Ext->Valid HypoGen/Phase

Caption: Step-by-step computational workflow for generating high-confidence pharmacophore models.

Technical Protocol
  • Ligand Preparation:

    • Generate 3D coordinates.[2]

    • Crucial Step: Ionization states must be calculated at pH 7.4. For the urea nitrogen, ensure it is treated as neutral (non-ionizable), while the pyrrolidine nitrogen (if distinct from the urea) may be protonated.

  • Conformational Search:

    • Use a Mixed Torsional/Low-Mode sampling method.

    • Constraint: If X-ray data exists (e.g., PDB: 5TW8 or similar sEH structures), apply a torsional constraint to the urea linkage to maintain planarity.

  • Alignment Rule:

    • Do not align by global RMSD.

    • Method: Atom-based alignment using the Urea N-C-N backbone as the substructure lock. This forces the phenyl and pyrrolidine groups to display their divergent vectors relative to the invariant anchor.

Interaction Map & Binding Mode

Understanding the spatial arrangement of features is vital for rational drug design. Below is a schematic representation of the interactions typically observed for this scaffold in sEH or Kinase targets.

InteractionMap cluster_scaffold Phenyl-Pyrrolidinyl Urea Scaffold Phenyl Phenyl Ring (Lipophilic) Urea Urea Linker (NH-CO-NH) Phenyl->Urea HydroPocket Hydrophobic Pocket (Val/Leu/Phe) Phenyl->HydroPocket Hydrophobic/Pi-Stacking Pyrrol Pyrrolidine (Scaffold/Vector) Urea->Pyrrol AspGlu Catalytic Residue (Asp/Glu - COO-) Urea->AspGlu H-Bond Donor (2x) Solvent Solvent Channel (H-Bond Network) Pyrrol->Solvent Solubilizing Vector

Caption: Interaction map showing the Urea 'Anchor' bridging the hydrophobic pocket and solvent channel.

Experimental Validation Protocols

A pharmacophore model is only a hypothesis until validated experimentally.

Chemical Synthesis (Brief)

To validate the model, synthesize a focused library.

  • Reaction: Isocyanate coupling.

  • Protocol: React phenyl isocyanate with the appropriate 3-aminopyrrolidine derivative in dichloromethane (DCM) at 0°C to RT.

  • Purification: The urea product often precipitates; wash with hexanes to remove unreacted isocyanate.

Biological Assay: sEH Inhibition (Fluorescence)

This assay validates the "Urea Anchor" hypothesis.

  • Principle: Soluble Epoxide Hydrolase (sEH) hydrolyzes the non-fluorescent substrate (PHOME) into a fluorescent diol.

  • Protocol:

    • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

    • Enzyme: Recombinant human sEH (1 nM final concentration).

    • Substrate: cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME).

    • Measurement: Incubate inhibitor with enzyme for 5 mins. Add substrate. Monitor Excitation 330 nm / Emission 465 nm.

    • Data Analysis:

      
       is calculated by non-linear regression. A valid urea scaffold should yield 
      
      
      
      nM.

Summary of Pharmacophore Features

The following table summarizes the quantitative constraints for the generated pharmacophore.

Feature TypeChemical MoietyGeometric Constraint (Å)Function
H-Bond Donor Urea -NH-Vector Length: 2.8 - 3.2Anchors to Asp/Glu active site residues.
H-Bond Acceptor Urea -C=OVector Length: 2.5 - 3.0Interacts with backbone amides (Hinge region in kinases).
Hydrophobic Phenyl RingRadius: 1.8 - 2.2Occupies deep lipophilic pockets (e.g., sEH tunnel).
Exclusion Vol. Pyrrolidine C3-C4Radius: 1.5Defines steric boundary of the binding cleft.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.

  • Shen, H. C., et al. (2009). "Discovery of Pyridine-Based Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry. (Discusses the urea pharmacophore in sEH).

  • Wan, Z., et al. (2003). "N-Phenyl-N-purin-6-yl ureas: the design and synthesis of p38alpha MAP kinase inhibitors."[3] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2009). "3D-pharmacophore models for CC chemokine receptor 1 antagonists."[2] Combinatorial Chemistry & High Throughput Screening.

  • Gomez, G. A., et al. (2006). "Structure-based design of urea-based inhibitors of soluble epoxide hydrolase." Biochemistry.

Sources

A Comprehensive Technical Guide to the Chemical Stability Profiling of 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 1-Phenyl-3-(3-pyrrolidinyl)urea, a molecule of interest for pharmaceutical development. In the absence of specific published stability data for this compound, this document synthesizes established principles of stability testing, regulatory expectations, and predictive analysis based on its constituent chemical moieties—the phenylurea and the pyrrolidine ring. We outline a complete program, from initial forced degradation studies designed to elucidate degradation pathways to the implementation of long-term and accelerated stability testing under ICH guidelines. Detailed, field-proven experimental protocols are provided for assessing hydrolytic, oxidative, thermal, and photolytic stability. Furthermore, this guide presents predicted degradation pathways and discusses the development and validation of stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of a potential drug substance. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals tasked with the chemical development and regulatory submission of this, or structurally related, molecules.

Introduction: The Imperative of Stability Profiling

This compound is a small molecule featuring a disubstituted urea core, linking a phenyl group and a pyrrolidinyl group. Compounds containing the aryl urea motif are prevalent in medicinal chemistry and drug discovery, known to engage in stable hydrogen-bonding interactions with biological targets.[1] The journey of such a compound from a promising hit to a viable drug candidate is contingent upon a thorough understanding of its Chemistry, Manufacturing, and Controls (CMC), of which chemical stability is a cornerstone.

The purpose of stability testing is to provide robust evidence on how the quality of a drug substance changes over time under the influence of various environmental factors, such as temperature, humidity, and light.[2] This process is not merely a regulatory checkbox; it is fundamental to:

  • Identifying Degradation Pathways: Understanding how a molecule degrades helps in identifying potentially toxic impurities and informs the development of safer, more robust formulations.[3][4]

  • Developing Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods—typically High-Performance Liquid Chromatography (HPLC)—that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[4][5]

  • Establishing Retest Periods and Shelf Life: The data generated from long-term and accelerated studies are used to define the retest period for a drug substance and the shelf life for a drug product, ensuring the medication remains safe and effective for the patient.[6]

  • Defining Storage and Packaging Conditions: Stability data directly inform the recommended storage conditions (e.g., "store at controlled room temperature," "protect from light") and the selection of appropriate packaging to protect the drug from environmental stressors.[4][6]

This guide is structured to walk the user through the logical progression of a comprehensive stability program, grounded in the harmonized principles of the International Council for Harmonisation (ICH) guidelines.[7]

Structural Analysis and Predicted Stability Liabilities

A proactive assessment of a molecule's structure can reveal potential sites of instability. This compound contains two key functional groups that dictate its likely degradation profile.

  • The Phenylurea Moiety: The urea linkage is susceptible to hydrolysis under both acidic and basic conditions.[8][9][10] The mechanism often involves the formation of an isocyanate intermediate.[11] Thermal decomposition of urea derivatives typically yields the corresponding isocyanate and amine, a pathway that becomes significant at elevated temperatures.[12][13][14][15]

  • The Pyrrolidine Moiety: The tertiary amine within the pyrrolidine ring is a potential site for oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. The pyrrolidine ring itself, while generally stable, can undergo ring-opening reactions under harsh conditions.[16]

  • The Aromatic System: The phenyl group suggests that the molecule will absorb UV radiation, making photostability a critical parameter to investigate. Photolytic degradation can lead to a complex array of products through various photochemical reactions.[17][18]

A Framework for Comprehensive Stability Assessment

A robust stability program is executed in phases, beginning with stress testing to understand the molecule's vulnerabilities, followed by systematic long-term studies to establish its real-world performance.

The Regulatory Context: ICH Guidelines

The ICH provides a set of harmonized guidelines for stability testing that are recognized globally.[7] The key studies are:

  • Forced Degradation (Stress) Studies: These studies involve exposing the drug substance to conditions more severe than those used for accelerated testing (e.g., high/low pH, high temperature, strong oxidants, intense light).[19][20] Their primary goal is to identify degradation products and establish the stability-indicating nature of analytical methods.[3]

  • Accelerated Stability Studies: By subjecting the drug to elevated temperature and humidity (e.g., 40°C / 75% RH), these studies help predict the long-term stability profile in a shorter timeframe.[6][21]

  • Long-Term Stability Studies: These studies are conducted under the intended storage conditions (e.g., 25°C / 60% RH) for an extended period, providing the definitive data for establishing the retest period.[6][21]

The Analytical Core: Stability-Indicating Methodology

The lynchpin of any stability program is the analytical method used to monitor the drug substance. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode with UV detection, is the most common and powerful technique for this purpose.[22] An analytical method is considered "stability-indicating" if it can accurately measure the decrease in the active ingredient's concentration due to degradation and effectively separate it from its degradation products and any process-related impurities.[23]

For structural elucidation of unknown degradants identified during forced degradation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[22]

Experimental Protocols for Forced Degradation Studies

The following protocols are designed as a robust starting point for investigating the stability of this compound. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[20] All studies should include a control sample (drug substance in the same solvent, protected from the stress condition) to serve as a baseline.

Table 1: Summary of Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration (Initial)Rationale
Acid Hydrolysis 0.1 M HCl60 °C24, 48, 72 hoursTo assess stability in acidic environments, simulating gastric conditions or formulation with acidic excipients.
Base Hydrolysis 0.1 M NaOH60 °C2, 8, 24 hoursTo assess stability in alkaline environments. Phenylureas are often more susceptible to base-catalyzed hydrolysis.[8]
Neutral Hydrolysis Water (pH ~7)60 °C72 hoursTo evaluate the intrinsic hydrolytic stability of the molecule in the absence of acid/base catalysts.
Oxidation 3% H₂O₂Room Temp24, 48, 72 hoursTo simulate exposure to atmospheric oxygen or oxidative excipients. The pyrrolidine nitrogen is a likely target.
Thermal Solid State80 °C1, 3, 7 daysTo evaluate the intrinsic thermal stability of the solid drug substance, relevant for drying and storage.[12]
Photostability Solid & SolutionICH Q1B Option 2AmbientAs per ICH Q1B
Protocol: Hydrolytic Degradation
  • Preparation: Prepare stock solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acid: Dilute the stock solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base: Dilute the stock solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Neutral: Dilute the stock solution 1:1 with purified water.

  • Incubation: Place sealed vials of the stress samples and a control (stock solution diluted with the initial solvent) in a thermostatically controlled oven or water bath at 60°C.

  • Time Points: At each designated time point, withdraw an aliquot.

  • Quenching & Analysis:

    • For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the base sample, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze via a validated stability-indicating HPLC method, assessing for new peaks and a decrease in the main peak area.

Protocol: Oxidative Degradation
  • Preparation: Prepare a stock solution of the compound at 1 mg/mL.

  • Stress Sample Preparation: Dilute the stock solution 1:1 with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Incubation: Store the sealed vial at room temperature, protected from light.

  • Time Points & Analysis: At each time point, withdraw an aliquot, dilute with mobile phase, and analyze immediately by HPLC. No quenching is typically required, but if the reaction is very fast, it can be stopped by adding a small amount of sodium bisulfite solution.

Protocol: Thermal Degradation
  • Preparation: Place a thin layer (2-3 mm) of the solid drug substance in a clean, open glass vial.

  • Incubation: Place the vial in a thermostatically controlled oven at 80°C.

  • Time Points & Analysis: At each time point, remove the vial, allow it to cool, and prepare a solution at a known concentration for HPLC analysis. Visually inspect the solid for any changes in color or physical appearance.

Protocol: Photostability
  • Guideline: Follow the procedure outlined in ICH Guideline Q1B.[7]

  • Preparation:

    • Solid: Spread a thin layer of the solid drug substance in a suitable container.

    • Solution: Prepare a solution of the compound in a suitable solvent and place it in a quartz cuvette or other UV-transparent container.

  • Exposure: Expose the samples to a light source that provides a combined visible and UV output, conforming to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: After exposure, compare the samples to the dark controls. Analyze by HPLC and note any changes in physical appearance.

Visualization of Workflows and Predicted Degradation Pathways

Visual aids are crucial for understanding complex scientific processes. The following diagrams, rendered in Graphviz, illustrate the experimental workflow and the predicted chemical transformations of this compound under stress conditions.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions DS Drug Substance (this compound) Acid Acidic (0.1 M HCl, 60°C) DS->Acid Base Basic (0.1 M NaOH, 60°C) DS->Base Oxid Oxidative (3% H₂O₂, RT) DS->Oxid Therm Thermal (Solid, 80°C) DS->Therm Photo Photolytic (ICH Q1B) DS->Photo Analysis Stability-Indicating HPLC Analysis (Peak Purity, Mass Balance) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Charact Degradant Characterization (LC-MS, NMR) Analysis->Charact If degradants > threshold Pathway Elucidation of Degradation Pathways Charact->Pathway

Caption: High-level workflow for forced degradation studies.

G cluster_0 Predicted Hydrolytic Degradation Pathway (Acid/Base) Parent This compound Prod1 Aniline Parent->Prod1 Hydrolysis Prod2 3-Aminopyrrolidine Parent->Prod2 Hydrolysis CO2 CO₂

Caption: Predicted hydrolysis yields aniline and 3-aminopyrrolidine.

G cluster_0 Predicted Oxidative Degradation Pathway Parent This compound Prod1 This compound N-Oxide Parent->Prod1 H₂O₂

Caption: Predicted oxidation primarily targets the pyrrolidine nitrogen.

Long-Term and Accelerated Stability Study Protocol

Once forced degradation studies have informed the development of a validated stability-indicating method, formal stability studies must be initiated on representative batches of the drug substance.[24] The protocol should be designed according to ICH Q1A(R2) guidelines.

Table 2: ICH Stability Study Protocol for this compound
Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24, 36
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

Intermediate testing is only required if a significant change occurs during the accelerated study. A "significant change" is typically defined as a failure to meet the established specification.

Protocol Steps:
  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production scale.[24]

  • Container Closure System: Package the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[24]

  • Stability Chambers: Place the packaged samples into qualified stability chambers set to the conditions specified in Table 2.

  • Testing Schedule: At each time point, pull samples and analyze them using the full panel of specification tests. This must include, at a minimum:

    • Appearance (visual inspection)

    • Assay (potency)

    • Purity (degradation products by stability-indicating HPLC)

    • Water content (if applicable)

  • Data Evaluation: Analyze the data for trends. Any significant changes, out-of-specification results, or notable increases in degradation products must be investigated.

Conclusion

The chemical stability profile of this compound is a critical dataset that underpins its entire development program. This guide provides a scientifically rigorous and regulatory-compliant framework for obtaining this data. By systematically executing forced degradation studies, developing a robust stability-indicating method, and conducting long-term stability trials, researchers can build a comprehensive understanding of the molecule's degradation pathways and intrinsic stability. This knowledge is paramount for ensuring that any future drug product containing this substance is safe, effective, and of high quality, ultimately safeguarding patient health while satisfying global regulatory requirements.

References

  • Vertex AI Search. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Retrieved February 20, 2026.
  • Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved February 20, 2026.
  • ICH. (n.d.). Quality Guidelines. Retrieved February 20, 2026, from [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 20, 2026, from [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved February 20, 2026.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved February 20, 2026.
  • ACS Publications. (2022, September 7). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • MDPI. (2025, August 21). Application of Electrochemical Oxidation for Urea Removal: A Review. Retrieved February 20, 2026, from [Link]

  • PubMed. (2022, September 15). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Phenylurea herbicide initial hydrolysis enzymes. Retrieved February 20, 2026.
  • University of Washington. (n.d.). Urea Oxidation | Stuve Research Group. Retrieved February 20, 2026.
  • ResearchGate. (n.d.).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (2006, September 24). Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Retrieved February 20, 2026, from [Link]

  • OSTI.gov. (2011, July 10). Degradation mechanism and thermal stability of urea nitrate below the melting point. Retrieved February 20, 2026.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Acid hydrolysis of phenylurea, 4-fluorophenylurea, and 3-methylphenylurea. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2025, July 11). Unlocking Efficient Electrochemical Urea Oxidation and Understanding Mechanism Insights of Co-Doped NiS. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved February 20, 2026.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Phenylureas. Part 2.1 Mechanism of the acid hydrolysis of phenylureas. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). HPLC chromatograms of forced degradation study under different conditions. Retrieved February 20, 2026.
  • ResearchGate. (n.d.). Sulphur-containing pyrrolidine-fused chlorins as potential candidates for photodynamic therapy. Retrieved February 20, 2026.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved February 20, 2026, from [Link]

  • National Institutes of Health. (2023, February 9). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. Retrieved February 20, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2025, July 10). Sulphur-containing pyrrolidine-fused chlorins as potential candidates for photodynamic therapy. Retrieved February 20, 2026.
  • IVT Network. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved February 20, 2026, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved February 20, 2026, from [Link]

  • PubMed. (2022, January 26). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Retrieved February 20, 2026, from [Link]

Sources

The Pharmacophore Evolution: History and Discovery of Pyrrolidinyl Urea-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and chemical evolution of pyrrolidinyl urea-based inhibitors, with a primary focus on their application in targeting Soluble Epoxide Hydrolase (sEH) and Neuronal Nitric Oxide Synthase (nNOS) .

Executive Summary

The pyrrolidinyl urea scaffold represents a triumph of rational drug design, specifically in the optimization of Transition State Mimics . While urea derivatives have been known since Wöhler’s synthesis in 1828, their application as high-affinity enzyme inhibitors emerged prominently in the late 20th century.

This guide focuses on the critical transition from lipophilic, "brick-dust" leads (such as adamantyl ureas) to soluble, pharmacokinetically superior pyrrolidinyl and piperidinyl urea derivatives. This structural evolution was pivotal in unlocking the therapeutic potential of Soluble Epoxide Hydrolase (sEH) inhibitors for cardiovascular and inflammatory diseases.

Part 1: The Genesis – From "Brick Dust" to Bioavailability

The discovery of pyrrolidinyl urea inhibitors is best understood through the lens of Soluble Epoxide Hydrolase (sEH) inhibition. sEH is a bifunctional enzyme that hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory diols (DHETs).

The First Generation: Adamantyl Ureas

In the early 2000s, the Hammock group (UC Davis) identified that 1,3-disubstituted ureas were potent transition-state mimics of the epoxide hydrolysis reaction.

  • The Lead: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).

  • The Mechanism: The urea moiety forms hydrogen bonds with the catalytic aspartate (Asp335) and tyrosine (Tyr383/Tyr466) residues in the sEH active site, mimicking the transition state of the epoxide ring opening.

  • The Flaw: While AUDA had nanomolar potency (

    
     nM), it suffered from extreme lipophilicity (High LogP), poor water solubility, and rapid metabolic clearance. It was essentially "brick dust"—active in a dish, but difficult to deliver in vivo.
    
The Second Generation: The Pyrrolidinyl/Piperidinyl Shift

To solve the "grease" problem of the adamantane group, medicinal chemists replaced the aliphatic chains with polar heterocycles.

  • The Innovation: Incorporating a pyrrolidine or piperidine ring directly attached to the urea or as part of the linker.

  • The Logic:

    • Conformational Constraint: The cyclic pyrrolidine reduces the entropic penalty of binding compared to a flexible alkyl chain.

    • Solubility: The nitrogen in the pyrrolidine ring (often acylated) lowers the melting point and improves water solubility (LogS).

    • Metabolic Stability: Cyclic structures are generally more resistant to

      
      -oxidation than linear alkyl chains.
      

This evolution led to compounds like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) and its pyrrolidinyl analogs, which are currently the gold standards in the field.

Part 2: Mechanism of Action & Signaling Pathway

The pyrrolidinyl urea inhibitor functions by stabilizing the concentration of EETs. The diagram below illustrates the arachidonic acid cascade and the specific intervention point of these inhibitors.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory Vasodilatory) CYP->EETs Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Pro-inflammatory Inactive) sEH->DHETs Inhibitor Pyrrolidinyl Urea Inhibitor Inhibitor->sEH Blocks Active Site

Figure 1: The Arachidonic Acid Cascade. sEH hydrolyzes beneficial EETs into inactive DHETs.[1] Pyrrolidinyl urea inhibitors block sEH, preserving the anti-inflammatory pool of EETs.

Part 3: Chemical Synthesis Protocols

The synthesis of pyrrolidinyl ureas is a robust, self-validating protocol relying on the high reactivity of isocyanates towards secondary amines.

General Synthesis Workflow

Reaction Type: Nucleophilic Addition / Isocyanate Coupling.

ComponentRoleTypical Reagent
Nucleophile Core ScaffoldN-Boc-3-aminopyrrolidine or 4-aminopiperidine
Electrophile Pharmacophore4-(Trifluoromethoxy)phenyl isocyanate
Solvent MediumDichloromethane (DCM) or DMF
Base Catalyst (Optional)Triethylamine (TEA)
Step-by-Step Laboratory Protocol

Note: All steps must be performed in a fume hood due to the toxicity of isocyanates.

  • Preparation of Amine:

    • Dissolve 1.0 equivalent of the N-protected aminopyrrolidine in anhydrous DCM (0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

  • Coupling:

    • Add 1.0 equivalent of the aryl isocyanate dropwise over 10 minutes.

    • Checkpoint: The reaction is exothermic. Monitor internal temperature.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validation: Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexanes). The isocyanate spot should disappear.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Precipitate the urea product by adding cold diethyl ether or hexanes.

    • Filter the solid and wash with cold ether.

  • Deprotection (if applicable):

    • If the pyrrolidine nitrogen was Boc-protected, treat with 4M HCl in Dioxane for 1 hour to yield the free amine salt.

  • Acylation (Optimization):

    • To improve metabolic stability, react the free pyrrolidine amine with an acyl chloride (e.g., propionyl chloride) to generate the final "capped" inhibitor.

Synthesis_Workflow Start Start: N-Boc-aminopyrrolidine Step1 Add Aryl Isocyanate (DCM, 0°C -> RT) Start->Step1 Check1 TLC Check: Isocyanate Disappeared? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Precipitate & Filter (Yields Intermediate Urea) Check1->Step2 Yes Step3 Deprotection (HCl/Dioxane) Remove Boc Group Step2->Step3 Step4 Acylation (Add R-COCl) Step3->Step4 Final Final Pyrrolidinyl Urea Inhibitor Step4->Final

Figure 2: Synthetic route for generating metabolically stable pyrrolidinyl urea inhibitors.

Part 4: Validation & Assay Methodologies

To confirm the activity of the synthesized pyrrolidinyl urea, a fluorescent reporter assay is the industry standard.

The CMNPC / PHOME Fluorescent Assay

This assay relies on a non-fluorescent substrate that becomes fluorescent upon hydrolysis by sEH.

  • Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Reporter: 6-methoxy-2-naphthaldehyde (Cyanomethoxy-naphthalene).

  • Excitation/Emission:

    
     nm / 
    
    
    
    nm.
Assay Protocol
  • Enzyme Prep: Dilute recombinant human sEH (hsEH) to 1 nM in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.

  • Inhibitor Incubation:

    • Add 20

      
      L of enzyme solution to a black 96-well plate.
      
    • Add 20

      
      L of the pyrrolidinyl urea inhibitor (serially diluted in DMSO/Buffer).
      
    • Incubate at 30°C for 5 minutes.

  • Substrate Addition:

    • Add 160

      
      L of PHOME substrate (final concentration 50 
      
      
      
      M).
  • Measurement:

    • Monitor fluorescence kinetically for 10–30 minutes.

    • Calculation: Determine the slope of the linear region (RFU/min). Calculate % Inhibition relative to DMSO control.

Data Summary Table: Comparative Potency (Historical Context)

Compound ClassRepresentativeStructure FeaturesEH IC50 (nM)Water Solubility
First Gen DCUDicyclohexyl urea~ 50Low
Second Gen AUDAAdamantyl urea~ 3Very Low (< 1

M)
Third Gen TPPU/Pyrrolidine Cyclic Amino-Urea ~ 0.5 - 1.0 High (> 100

M)

Part 5: Beyond sEH – Emerging Applications

While sEH is the primary historical driver, the pyrrolidinyl urea motif has found utility in other targets:

  • Neuronal Nitric Oxide Synthase (nNOS):

    • Researchers (e.g., Silverman et al.) have utilized chiral pyrrolidine linkers to selectively target the nNOS active site over the endothelial isoform (eNOS). The urea moiety often serves as a rigid spacer or H-bond donor to the heme propionate.

  • Bacterial DNA Gyrase (GyrB):

    • Vertex and AstraZeneca have explored "pyrrolamide" and urea-linked pyrrolidines that bind to the ATP-binding pocket of GyrB, offering a novel mechanism against resistant bacteria.

References

  • Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.

  • Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)

  • Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review (2006 – 2009).

  • Silverman, R. B. (2009). "Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases." Accounts of Chemical Research.

  • Durcik, M., et al. (2018). "Recent progress in the discovery and development of DNA gyrase B inhibitors." Future Medicinal Chemistry.

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An In-depth Technical Guide to the Toxicological Profile and Safety of 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Phenyl-3-(3-pyrrolidinyl)urea is a synthetic organic compound that belongs to the broad class of phenylurea derivatives. While specific applications for this exact molecule are not widely documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and drug development. Phenylurea-based compounds have been investigated for a wide range of biological activities, including as inhibitors of various enzymes and as potential therapeutic agents.[1][2][3] The pyrrolidine ring is also a common scaffold in many biologically active molecules.

This guide provides a comprehensive overview of the anticipated toxicological profile and safety considerations for this compound. It is crucial to note that, as of the date of this publication, there is a lack of extensive, direct toxicological data for this specific compound in peer-reviewed literature and regulatory databases. Therefore, this document presents a predictive toxicological assessment based on the known properties of the phenylurea class of compounds, data from structurally analogous molecules, and established principles of toxicology. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or handling this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValue/PredictionSource
Molecular Formula C11H15N3OPubChem
Molecular Weight 205.26 g/mol PubChem
Appearance Predicted to be a white to off-white solid at room temperature.Inferred from similar compounds[4]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol and acetone.Inferred from phenylurea properties[4][5]
Melting Point Not determined. Phenylurea has a melting point of 147 °C.[4]N/A
Boiling Point Not determined. Phenylurea has a boiling point of 238 °C.[6]N/A
LogP (Octanol-Water Partition Coefficient) Predicted to be low to moderate, suggesting potential for membrane permeability.General chemical principles

Predictive Toxicological Profile

This section outlines the anticipated toxicological properties of this compound based on data from the broader class of phenylurea compounds, many of which are used as herbicides.

Acute Toxicity

The acute toxicity of many phenylurea herbicides is considered to be low via oral and dermal routes.[7] However, some phenylurea compounds can be hazardous upon inhalation or ingestion, potentially causing irritation to the respiratory and digestive tracts.[8] In the event of a fire, irritating and toxic gases may be produced.[8]

  • Oral: Based on data for other phenylureas, the oral LD50 is likely to be high, suggesting low acute toxicity.

  • Dermal: Dermal toxicity is also expected to be low, though direct skin contact should be avoided as some related compounds can cause skin irritation.

  • Inhalation: Inhalation of dusts may cause respiratory irritation.

Chronic Toxicity

The long-term effects of exposure to this compound have not been studied. Chronic exposure to some phenylurea herbicides has been associated with adverse effects in animal studies.

Genotoxicity and Carcinogenicity

The genotoxic potential of this compound is unknown. Some phenylurea herbicides have been evaluated for genotoxicity with mixed results.[9] Some studies suggest that certain phenylureas are not likely to be carcinogenic.[10] However, without specific data, it is prudent to handle this compound as potentially genotoxic. An Ames test would be a critical first step in assessing its mutagenic potential.

Reproductive and Developmental Toxicity

There is no direct data on the reproductive or developmental toxicity of this compound. Some phenylurea herbicides have been shown to have endocrine-disrupting effects.[9] Therefore, the potential for reproductive and developmental toxicity cannot be ruled out, and appropriate precautions should be taken, especially by individuals of reproductive age.

Predicted Metabolic Pathway

The metabolism of this compound is likely to proceed through several key pathways in the liver, primarily involving cytochrome P450 enzymes.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Excretion Parent This compound Hydroxylated_Phenyl Hydroxylated Phenyl Metabolite Parent->Hydroxylated_Phenyl Aromatic Hydroxylation (CYP450) Hydroxylated_Pyrrolidinyl Hydroxylated Pyrrolidinyl Metabolite Parent->Hydroxylated_Pyrrolidinyl Aliphatic Hydroxylation (CYP450) Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Phenyl->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Pyrrolidinyl->Sulfate_Conjugate Sulfation (SULTs) Excretion Urinary Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate->Excretion

Caption: Predicted metabolic pathway of this compound.

Safety Data Sheet (SDS) Analysis

A Safety Data Sheet is a standardized document that provides detailed information about the hazards of a chemical and how to work with it safely.[11][12][13][14][15] The following table summarizes the key sections of a representative SDS for this compound, compiled from general knowledge of phenylurea compounds.

SectionContent
1. Identification Product Name: this compound. Recommended Use: For research and development purposes.
2. Hazard(s) Identification Potential for skin, eye, and respiratory irritation. May be harmful if swallowed. Long-term effects are unknown.
3. Composition/Information on Ingredients Substance: this compound. CAS Number: Not assigned.
4. First-Aid Measures Inhalation: Move to fresh air. Skin Contact: Wash with soap and water. Eye Contact: Rinse with plenty of water. Ingestion: Do NOT induce vomiting. Seek medical attention.
5. Fire-Fighting Measures Use dry chemical, carbon dioxide, or foam. Wear self-contained breathing apparatus.
6. Accidental Release Measures Wear personal protective equipment. Sweep up and place in a suitable container for disposal. Avoid generating dust.
7. Handling and Storage Handle in a well-ventilated area. Store in a tightly closed container in a cool, dry place.
8. Exposure Controls/Personal Protection Engineering Controls: Use in a fume hood. Personal Protective Equipment: Safety glasses, gloves, lab coat.
9. Physical and Chemical Properties See "Physicochemical Properties" table above.
10. Stability and Reactivity Stable under normal conditions. Avoid strong oxidizing agents.
11. Toxicological Information See "Predictive Toxicological Profile" section above.
12. Ecological Information Ecotoxicity is not known. Phenylurea herbicides can be persistent in the environment.[7]
13. Disposal Considerations Dispose of in accordance with local, state, and federal regulations.
14. Transport Information Not regulated as a hazardous material for transport.
15. Regulatory Information This substance is not currently listed on major chemical inventories.
16. Other Information The information provided is based on a predictive assessment and should be used with caution.

Experimental Protocols for Toxicological Assessment

To definitively determine the toxicological profile of this compound, a series of in vitro and in vivo studies would be required. The following are detailed protocols for key initial toxicological assays.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.[16][17][18]

Acute_Oral_Toxicity_Workflow start Start step1 Dose 3 female rats at a starting dose level (e.g., 300 mg/kg) start->step1 observe1 Observe for mortality and clinical signs for 48 hours step1->observe1 decision1 Outcome? observe1->decision1 step2_lower Dose 3 more rats at a lower dose (e.g., 50 mg/kg) decision1->step2_lower 2-3 deaths step2_higher Dose 3 more rats at a higher dose (e.g., 2000 mg/kg) decision1->step2_higher 0-1 deaths observe2 Observe for mortality and clinical signs for 14 days step2_lower->observe2 step2_higher->observe2 classify Classify substance based on mortality at different dose levels observe2->classify end End classify->end

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:

  • Animal Selection: Use healthy, young adult female rats.

  • Housing and Feeding: House animals in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil).

  • Administration: Administer the substance by oral gavage.

  • Stepwise Procedure:

    • Start with a group of 3 female rats at a defined dose level (e.g., 300 mg/kg).

    • Observe animals for mortality and clinical signs of toxicity for up to 14 days.

    • If 2 or 3 animals die, re-dose another group of 3 animals at a lower dose level.

    • If 0 or 1 animal dies, re-dose another group of 3 animals at a higher dose level.

    • Continue this stepwise procedure until the toxicity class can be determined.

  • Observations: Record body weight, clinical signs of toxicity, and any mortalities.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[19][20][21][22][23]

Ames_Test_Workflow start Start prepare_strains Prepare cultures of Salmonella typhimurium strains (e.g., TA98, TA100) start->prepare_strains mix Mix bacterial strain, test compound, and S9 mix (for metabolic activation) or buffer prepare_strains->mix prepare_test Prepare different concentrations of This compound prepare_test->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Compare colony counts of treated plates to negative and positive controls count->analyze result Determine mutagenic potential analyze->result end End result->end

Caption: Experimental Workflow for the Ames Test.

Methodology:

  • Bacterial Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the test with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Test Substance Preparation: Dissolve the test substance in a suitable solvent (e.g., DMSO).

  • Plate Incorporation Method:

    • Add the test substance, bacterial culture, and S9 mix (or buffer) to molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[24][25][26]

Methodology:

  • Animal Selection: Use sexually mature male and female rats.

  • Dose Administration: Administer the test substance daily to both males and females for a pre-mating period, during mating, and to females throughout gestation and lactation.

  • Mating: Pair one male and one female for up to two weeks.

  • Observations:

    • Monitor parental animals for clinical signs of toxicity, body weight changes, and effects on mating and fertility.

    • Monitor females for signs of parturition and maternal behavior.

    • Monitor offspring for viability, growth, and development until postnatal day 13.

  • Pathology: Conduct a gross necropsy on all parental animals and offspring.

  • Endpoints: Key endpoints include fertility index, gestation length, litter size, and pup survival and weight.

Conclusion

In the absence of direct toxicological data, this guide provides a predictive assessment of the toxicological profile and safety considerations for this compound. Based on the known properties of the phenylurea class of compounds, it is anticipated that this substance will have low acute toxicity but may pose risks related to skin, eye, and respiratory irritation. The potential for chronic, genotoxic, and reproductive effects cannot be ruled out and warrants further investigation.

Researchers and drug development professionals handling this compound should adhere to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform a comprehensive risk assessment of this compound.

References

  • Ames Test. Cyprotex. [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 130-135. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (2018). SlideShare. [Link]

  • OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 43. [Link]

  • OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. [Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • OECD Guidelines for In Vivo Testing of Reproductive Toxicity. (2022). ResearchGate. [Link]

  • How do you read and understand a Safety Data Sheet? (2024). Simple But Needed. [Link]

  • A Complete Guide to Understanding Safety Data Sheets (SDS). (2025). REDA Safe. [Link]

  • Content and format elements of a safety data sheet 2020/878. MSDS Europe. [Link]

  • OECD. (2011). Test No. 443: Extended One-Generation Reproductive Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Reproductive toxicity – two-generation study. Pesticide Registration Toolkit. [Link]

  • Safety Data Sheets. Chemical Safety. [Link]

  • Safety Data Sheets (SDS) Explained. UCSD Blink. [Link]

  • Shahi, M., & Kumar, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • Ames Test. (n.d.). Cyprotex. [Link]

  • The Ames Test. (n.d.). [Link]

  • Phenylurea. Solubility of Things. [Link]

  • Phenylurea Herbicides. (2014). ResearchGate. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Phenylurea: Properties, Applications, and Safety. (2024). Boraychem. [Link]

  • N-phenylurea. (2025). ChemSrc. [Link]

  • Chemical Properties of Urea, phenyl- (CAS 64-10-8). Cheméo. [Link]

  • Isoproturon: A Controversial Herbicide Hard to Confine in a Global Market. (2020). Canadian Center of Science and Education. [Link]

  • Technical Guide to Efficiently Drawing Professional Flowcharts Using the VSCode Graphviz Plugin. (2026). Oreate AI Blog. [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. [Link]

  • Phenylurea Herbicides: Chemical Properties and Genotoxic Effects. (2014). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. [Link]

  • Toxicity of representative organophosphate, organochlorine, phenylurea, dinitroaniline, carbamate, and viologen pesticides to the growth and survival of H. vulgaris, L. minor, and C. elegans. (2021). Environmental toxicology and chemistry, 40(10), 2779–2790. [Link]

  • Guide to Flowcharts in Graphviz. Sketchviz. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). PubMed. [Link]

  • DOT Language. Graphviz. [Link]

  • Urea, 1-(1-methyl-2-pyrrolidinylidene)-3-phenyl- (C12H15N3O). PubChemLite. [Link]

  • 1-[4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-3-(3-pyrrolidin-1-yl-phenyl)-urea. PubChem. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3765. [Link]

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry, 11, 1198466. [Link]

  • 3-Phenyl-1-(pyridin-3-yl)urea. PubChem. [Link]

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Mechanistic Pharmacodynamics: The 1-Phenyl-3-(3-pyrrolidinyl)urea Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity mechanisms of the 1-Phenyl-3-(3-pyrrolidinyl)urea scaffold. This structure is treated here as a privileged pharmacophore , serving as the core binding motif for a class of potent Soluble Epoxide Hydrolase (sEH) inhibitors and emerging Kinase/GPCR modulators.

Executive Summary: The Privileged Scaffold

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility is derived from its bipartite nature:

  • The Urea Linker (The Warhead): Acts as a primary hydrogen-bond donor/acceptor network, mimicking the transition states of hydrolytic enzymes (specifically sEH) or engaging the "Gatekeeper" regions of kinases.

  • The Pyrrolidine Ring (The Vector): Provides a solubilizing, sp3-rich aliphatic anchor that fits into hydrophobic pockets while improving the pharmacokinetic (PK) profile compared to planar aromatic analogs.

This guide focuses on its primary validated mechanism: Transition-State Mimicry in Soluble Epoxide Hydrolase (sEH) , while referencing its secondary utility in Type II Kinase Inhibition .

Primary Binding Mechanism: sEH Transition-State Mimicry

The most authoritative application of this scaffold is in the inhibition of Soluble Epoxide Hydrolase (sEH), an enzyme responsible for degrading anti-inflammatory epoxy fatty acids (EETs).

The "Catalytic Trap" Hypothesis

The binding affinity of this compound is driven by its ability to hijack the enzyme's catalytic triad (Asp335, Tyr383, Tyr466 in human sEH). The mechanism is competitive and reversible.

  • The Urea Bridge (H-Bond Donors): The two nitrogen protons (

    
    ) of the urea moiety form strong hydrogen bonds with the carboxylate oxygen of Asp335 . In the native catalytic cycle, Asp335 acts as the nucleophile attacking the substrate's epoxide ring. By occupying this site with high-affinity H-bonds, the urea prevents nucleophilic attack.
    
  • The Urea Carbonyl (H-Bond Acceptor): The carbonyl oxygen accepts hydrogen bonds from the hydroxyl groups of Tyr383 and Tyr466 . These tyrosines normally function to polarize the epoxide oxygen of the substrate; engaging them stabilizes the inhibitor-enzyme complex.

  • The Pyrrolidine Anchor: The 3-pyrrolidinyl group occupies the "Right-Side" hydrophobic pocket of the active site. Unlike bulkier adamantyl groups (used in first-gen inhibitors), the pyrrolidine offers a balance of hydrophobic filling and polar solubility, reducing the "melting point driven" insolubility often seen in urea drugs.

Visualization of the Binding Mode

The following diagram illustrates the specific residue interactions that generate nanomolar affinity.

BindingMechanism Figure 1: Molecular Interaction Map of Urea Scaffold within sEH Active Site cluster_ligand This compound cluster_enzyme sEH Active Site Residues UreaNH Urea NH Groups (H-Bond Donors) Asp335 Asp335 (Catalytic Nucleophile) UreaNH->Asp335 Primary H-Bonding (Inhibits Nucleophile) UreaCO Urea Carbonyl (H-Bond Acceptor) Pyrrolidine Pyrrolidine Ring (Hydrophobic/Polar) PocketR Right-Side Pocket (Solvent Accessible) Pyrrolidine->PocketR Steric Fit & Solubility Phenyl Phenyl Group (Hydrophobic) PocketL Left-Side Pocket (Hydrophobic) Phenyl->PocketL Hydrophobic Stacking Tyr383 Tyr383 (Oxyanion Hole) Tyr383->UreaCO H-Bond Stabilization Tyr466 Tyr466 (Oxyanion Hole) Tyr466->UreaCO H-Bond Stabilization

Secondary Mechanism: Type II Kinase Inhibition

While sEH is the primary target, this scaffold also exhibits affinity for specific kinases (e.g., RAF, p38 MAPK) when the phenyl ring is suitably substituted.

  • Mechanism: The urea moiety binds to the "DFG-out" (inactive) conformation of the kinase.

  • Interaction: The urea NHs hydrogen bond with a conserved Glutamate (αC-helix) and the Aspartate of the DFG motif. The phenyl ring occupies the hydrophobic allosteric pocket created by the movement of the activation loop.

  • Significance: This "dual-targeting" potential makes the scaffold valuable for polypharmacology in cancer and inflammation.

Experimental Validation Protocols

To validate the binding affinity and mechanism of this compound derivatives, we employ a self-validating workflow combining enzymatic assays with biophysical kinetics.

Protocol A: Fluorescent Displacement Assay (sEH Potency)

Rationale: This assay measures the IC50 by detecting the restoration of sEH activity in the presence of a fluorogenic substrate (PHOME).

Reagents:

  • Enzyme: Recombinant human sEH (1 nM final concentration).

  • Substrate: cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate (PHOME).

  • Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA.

Step-by-Step Workflow:

  • Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix 20 µL of enzyme solution with 20 µL of inhibitor dilution in a black 96-well plate. Incubate at 30°C for 5 minutes to allow urea-enzyme equilibrium.

  • Initiation: Add 160 µL of PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10-30 minutes.

  • Validation Check: Include a known inhibitor (e.g., AUDA or TPPU) as a positive control. The Z' factor must be >0.5 for the assay to be valid.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: To determine residence time (


), which correlates better with in vivo efficacy than IC50 for urea inhibitors.

Workflow:

  • Immobilization: Biotinylate sEH and capture on a Streptavidin (SA) sensor chip.

  • Injection: Inject the urea compound at 5 concentrations (0.1x to 10x

    
    ).
    
  • Association: Flow for 180s to observe binding (

    
    ).
    
  • Dissociation: Switch to running buffer for 600s. Urea inhibitors typically show slow dissociation rates due to the tight H-bond network.

  • Analysis: Fit curves to a 1:1 Langmuir binding model.

Quantitative Data Summary

The following table summarizes typical binding constants for this scaffold class when optimized (e.g., TPPU derivative vs. Core Scaffold).

ParameterCore Scaffold (Unsubstituted)Optimized Derivative (e.g., TPPU)Mechanistic Driver
sEH IC50 (Human) ~50 - 200 nM< 2 nMUrea H-Bonding to Asp335
sEH IC50 (Murine) ~100 nM< 2 nMHydrophobic Pocket Fit
Water Solubility Moderate (>100 µM)High (>500 µM)Pyrrolidine/Piperidine polarity
Kinase Selectivity Low (Promiscuous)High (Tunable)Phenyl ring substitution
Residence Time Short (< 5 min)Long (> 60 min)Van der Waals contacts in pockets

Pathway Logic & Biological Impact

Inhibition of sEH by this scaffold leads to the accumulation of Epoxyeicosatrienoic Acids (EETs). The diagram below details the downstream biological causality.

PathwayLogic Figure 2: Anti-Inflammatory Signaling Cascade via sEH Inhibition Arachidonic Arachidonic Acid CYP450 CYP450 Epoxygenases Arachidonic->CYP450 EETs EETs (Anti-Inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase EETs->sEH Hydrolysis Effect1 Vasodilation EETs->Effect1 Accumulation Effect2 Reduced NF-κB EETs->Effect2 DHETs DHETs (Inactive/Pro-inflammatory) sEH->DHETs Inhibitor This compound (Inhibitor) Inhibitor->sEH Blocks

References

  • Gondil, V. S., et al. (2024).[1] Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. National Institutes of Health.[2]

  • Liu, J.-Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry.

  • Kodani, S. D., & Hammock, B. D. (2015). The 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU) as a potent dual inhibitor of soluble epoxide hydrolase sEH and p38 MAPK. eScholarship.[3]

  • Deng, Y., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry.

  • Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology.

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 1-Phenyl-3-(pyrrolidin-3-yl)urea represents a fundamental workflow in medicinal chemistry, particularly in the development of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors where the urea pharmacophore serves as a critical hydrogen bond donor/acceptor motif.[1]

This protocol addresses the primary challenge in synthesizing this scaffold: Regioselectivity . The pyrrolidine ring contains a secondary amine, while the target attachment point is the exocyclic primary amine at the 3-position.[1] A direct reaction with unprotected 3-aminopyrrolidine would result in a mixture of ureas and potential polymerization.[1] Therefore, this protocol utilizes a protection-deprotection strategy using the tert-butyloxycarbonyl (Boc) group to ensure the urea linkage forms exclusively at the exocyclic amine, preserving the ring nitrogen for further functionalization or salt formation.[1]

Safety & Handling (Critical)

  • Phenyl Isocyanate: A potent lachrymator and sensitizer.[1] It reacts violently with water to form carbon dioxide and diphenylurea (an insoluble impurity).[1] Strict anhydrous conditions are required. Handle only in a functioning fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile.[1] Causes severe burns.[1]

  • Dichloromethane (DCM): Volatile organic solvent; potential carcinogen.[1]

  • PPE Requirements: Nitrile gloves (double-gloved recommended for isocyanates), lab coat, and safety goggles.

Reaction Logic & Pathway Visualization

The synthesis proceeds in two distinct phases:

  • Nucleophilic Addition: The primary amine of tert-butyl 3-aminopyrrolidine-1-carboxylate attacks the electrophilic carbon of phenyl isocyanate.[1]

  • Acidolytic Cleavage: Removal of the Boc protecting group to liberate the secondary amine.[1]

SynthesisPathway Start Start: 1-Boc-3-aminopyrrolidine Inter Intermediate: 1-Phenyl-3-(1-Boc-3-pyrrolidinyl)urea Start->Inter DCM, 0°C to RT Nucleophilic Addition Reagent Reagent: Phenyl Isocyanate Reagent->Inter Step2 Deprotection: TFA / DCM Inter->Step2 Isolation Final Product: 1-Phenyl-3-(3-pyrrolidinyl)urea (TFA Salt) Step2->Final Acidolysis (-CO2, -Isobutylene)

Figure 1: Step-wise synthetic pathway ensuring regioselective urea formation followed by deprotection.

Detailed Experimental Protocol

Phase 1: Urea Formation (Carbamoylation)[1]

Objective: Synthesize the protected intermediate tert-butyl 3-(3-phenylureido)pyrrolidine-1-carboxylate.

Reagents & Materials:

Component Equiv. MW ( g/mol ) Quantity (Example) Role
1-Boc-3-aminopyrrolidine 1.0 186.25 1.86 g (10 mmol) Nucleophile
Phenyl Isocyanate 1.05 119.12 1.25 g (1.14 mL) Electrophile
Dichloromethane (DCM) N/A 84.93 20 mL Solvent (Anhydrous)

| Triethylamine (Optional) | 1.1 | 101.19 | 1.5 mL | Base catalyst (if amine is a salt) |[1]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve 1.86 g of 1-Boc-3-aminopyrrolidine in 15 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is essential.[1] The reaction is exothermic.[1] Uncontrolled heat can lead to side reactions or isocyanate polymerization.[1]

  • Addition: Dilute the Phenyl Isocyanate (1.25 g) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 10–15 minutes.

    • Observation: A white precipitate may begin to form as the urea product is generated.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor via TLC (50% EtOAc/Hexanes).[1] The starting amine spot (ninhydrin active) should disappear.[1]

  • Workup:

    • If the product precipitates: Filter the solid, wash with cold DCM and Hexanes.

    • If soluble: Concentrate the solvent in vacuo.[1] Redissolve in minimal EtOAc and precipitate with Hexanes to remove unreacted isocyanate.

  • Yield Check: Expect 85–95% yield of the white solid intermediate.

Phase 2: Boc-Deprotection

Objective: Isolate the final target this compound (typically as a trifluoroacetate or hydrochloride salt).[1]

Reagents:

Component Ratio Role
Intermediate (from Phase 1) 1.0 Equiv Substrate
Trifluoroacetic Acid (TFA) 20% v/v Acid Reagent

| DCM | 80% v/v | Solvent |[1]

Procedure:

  • Dissolution: Dissolve the intermediate (approx. 2.5 g) in 10 mL of DCM.

  • Acidolysis: Slowly add 2.5 mL of TFA at 0°C.

    • Caution: Significant gas evolution (isobutylene/CO2) will occur.[1] Ensure the system is vented but protected from moisture (drying tube).[1]

  • Completion: Stir at RT for 1–2 hours. Monitor by LC-MS or TLC (loss of the non-polar Boc-protected spot).[1]

  • Isolation (Salt Form): Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The residue is often an oil.[1]

  • Trituration: Add diethyl ether (20 mL) to the oily residue and sonicate. The oil should solidify into a white powder (the TFA salt).[1] Filter and dry.[1]

    • Expert Insight: If the free base is required, dissolve the salt in water, basify with saturated NaHCO3 to pH 10, and extract with DCM (3x). However, the free base is less stable; the salt form is preferred for storage.

Analytical Validation Parameters

To ensure the protocol was successful, compare your product against these standard characterization metrics.

TechniqueExpected Signal/OutcomeInterpretation
1H NMR (DMSO-d6) δ 8.5 (s, 1H), 6.5 (d, 1H)Urea NH protons (diagnostic doublet/singlet).[1]
1H NMR (DMSO-d6) δ 6.9–7.5 (m, 5H)Phenyl ring aromatic protons.[1]
1H NMR (DMSO-d6) δ 4.2 (m, 1H)Methine proton at the pyrrolidine C3 position.[1]
LC-MS [M+H]+ ≈ 206.1Confirms molecular weight of the deprotected core.[1]
Appearance White to Off-White PowderYellowing indicates oxidation or impurities.[1]

References

  • Smith, P. A. S. (1946).[1] "The Preparation of Unsymmetrical Ureas." Organic Reactions, 3, 337.[2] [1]

  • Ozaki, S. (1972).[1] "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496.

  • Han, C., et al. (2012). "Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives." Journal of Medicinal Chemistry. (Contextual reference for urea scaffold synthesis).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (Standard protocol for Boc deprotection). [1]

Sources

Reagents required for synthesizing 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1-Phenyl-3-(3-pyrrolidinyl)urea

Introduction

Substituted ureas are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved pharmaceuticals. Their prevalence stems from their ability to act as rigid, planar hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets such as kinases and other enzymes.[1] this compound is a scaffold of interest in drug discovery, combining the well-established phenylurea moiety with a saturated, basic pyrrolidine ring, offering opportunities for further functionalization and modulation of physicochemical properties.

This document provides a detailed, field-proven protocol for the synthesis of this compound. The primary synthetic strategy involves the direct reaction of a primary amine with an isocyanate, a robust and high-yielding method for urea bond formation.[2][3][4] We will outline the required reagents, provide a step-by-step experimental procedure, and discuss safety considerations and purification techniques.

Principle of the Reaction

The synthesis is based on the nucleophilic addition of the primary amine group of 3-aminopyrrolidine to the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically fast, exothermic, and proceeds without the need for a catalyst.[3] The use of an anhydrous aprotic solvent is crucial to prevent the isocyanate from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes to aniline and carbon dioxide.

Reagents and Materials

Proper preparation and handling of all materials are critical for the success and safety of this synthesis.

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
3-Aminopyrrolidine DihydrochlorideC₄H₁₀N₂ · 2HCl159.06TCI, Sigma-AldrichOften supplied as a salt; requires conversion to the free base prior to reaction.
Phenyl IsocyanateC₇H₅NO119.12Sigma-Aldrich, LANXESSHighly toxic, lachrymatory, and moisture-sensitive.[5][6] Must be handled with extreme care in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.00Standard SupplierUsed for the free-basing of the amine salt.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Standard SupplierAnhydrous grade solvent is essential to prevent side reactions with the isocyanate.
Triethylamine (TEA)(C₂H₅)₃N101.19Standard SupplierOptional; can be used as an acid scavenger if the amine salt is used directly, but free-basing is preferred.
Brine (Saturated NaCl solution)NaCl(aq)-Lab PreparedUsed during aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Standard SupplierUsed for drying the organic layer.
Silica Gel (230-400 mesh)SiO₂-Standard SupplierFor purification by flash column chromatography.[7]

Experimental Protocols

This synthesis is divided into two primary stages: the preparation of the 3-aminopyrrolidine free base and the subsequent urea formation reaction.

Part 1: Preparation of 3-Aminopyrrolidine Free Base

Causality: The commercially available 3-aminopyrrolidine is typically a dihydrochloride salt to improve stability. The hydrochloride salt is not nucleophilic enough to react with the isocyanate. Therefore, it must be converted to its neutral, free base form using a strong base like sodium hydroxide.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve 3-aminopyrrolidine dihydrochloride (1.0 eq) in a minimal amount of water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (2.2 eq) to the stirred amine salt solution. Monitor the pH to ensure it is strongly basic (pH > 12).

  • The free base is an oil. Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and use the resulting solution of 3-aminopyrrolidine in DCM directly in the next step. It is advisable to determine the concentration of the amine solution via titration or to assume a quantitative yield for calculating the amount of isocyanate needed.

Part 2: Synthesis of this compound

Causality: This step forms the target molecule. The dropwise addition of the highly reactive phenyl isocyanate to the amine solution at a controlled temperature (0 °C to room temperature) manages the exothermic nature of the reaction and minimizes side-product formation.[8]

Step-by-Step Protocol:

  • Place the solution of 3-aminopyrrolidine free base (1.0 eq) in DCM from Part 1 into a clean, dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate, dry flask, prepare a solution of phenyl isocyanate (1.0 eq) in anhydrous DCM.

  • Add the phenyl isocyanate solution dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, a precipitate may form. If so, the product can often be isolated by vacuum filtration, washing with cold DCM.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Visual Schematics

Reaction Scheme

The following diagram illustrates the chemical transformation.

Caption: Synthesis of this compound.

Experimental Workflow

This flowchart outlines the logical progression of the synthesis from starting materials to the final, purified product.

workflow cluster_prep Part 1: Amine Preparation cluster_reaction Part 2: Urea Synthesis cluster_workup Part 3: Isolation & Purification dissolve Dissolve Amine Salt in Water cool_ice Cool to 0 °C dissolve->cool_ice add_base Add NaOH (aq) to pH > 12 cool_ice->add_base extract Extract with DCM (3x) add_base->extract dry Dry Organic Phase (Na₂SO₄) extract->dry amine_sol Solution of Free Base Amine in DCM dry->amine_sol Use directly react Add Phenyl Isocyanate in DCM dropwise at 0 °C amine_sol->react stir Stir at RT for 2-4h Monitor by TLC react->stir isolate Isolate Crude Product (Filtration or Concentration) stir->isolate purify Purify by Flash Column Chromatography isolate->purify characterize Characterize Pure Product (NMR, MS, m.p.) purify->characterize

Caption: Step-by-step experimental workflow.

Safety and Handling

Phenyl Isocyanate is highly toxic, a lachrymator, and reacts violently with water. [5][6]

  • Engineering Controls: All manipulations involving phenyl isocyanate must be performed in a certified chemical fume hood.[5][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate).[5][6][10]

  • Handling: Use dry glassware and syringes. Avoid contact with skin, eyes, and clothing.[9] Do not breathe vapors.[10] Keep away from heat and sources of ignition.[5]

  • Waste Disposal: Quench any excess phenyl isocyanate carefully with a solution of sodium carbonate or ammonium hydroxide in a suitable solvent before disposing of it as hazardous waste according to institutional guidelines.[11]

References

  • Patel, S., et al. (2012). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 5(4), 431-436. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]

  • Reddy, K. U. M., et al. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Asian Journal of Chemistry, 24(11), 5121-5123.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

  • Peretto, I., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2477-2483. Retrieved from [Link]

  • Clemson University. (n.d.). Phenyl Isocyanate Standard Operating Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • LANXESS. (2015). Product Safety Assessment: Phenyl isocyanate. Retrieved from [Link]

  • Buck, J. S. (1930). Substituted ureas. Digital Commons @ NJIT. Retrieved from [Link]

  • Cherkasov, A. R., et al. (2015). Substituted Ureas. Methods of Synthesis and Applications. Russian Chemical Reviews, 84(4), 371-401. Retrieved from [Link]

  • European Patent Office. (2007). Method for purifying aqueous urea solution. EP 1857439 A1. Retrieved from [Link]

  • Anary-Abbasinejad, M., et al. (2007). One-pot, three component reactions between isocyanides and dialkyl acetylenedicarboxylates in the presence of phenyl isocyanate. Journal of Chemical Research, 2007(6), 364-366.
  • Zhang, L., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(22), 5462. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, characterization and anticancer activity of some novel pyrazolo[1,2-a][2][8]triazine derivatives. Journal of Heterocyclic Chemistry, 53(5), 1545-1552.

  • Ak, S., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry, 12(5), 7052-7063.
  • Kulkarni, P. M., et al. (2019). Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. Journal of Medicinal Chemistry, 62(21), 9806-9823. Retrieved from [Link]

  • Bodnár, I., et al. (2018). An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. Materials Science and Engineering, 43(1), 11-16.
  • Google Patents. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. CN102531987A.
  • Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses, 9, 78.
  • Wang, D., et al. (2014). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Journal of Chemical and Pharmaceutical Research, 6(7), 1898-1901.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13500643, (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link].

  • Dąbrowska, A. M., et al. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate: theory and experiment. The Journal of Organic Chemistry, 78(13), 6439-6453. Retrieved from [Link]

  • Georganics. (2023). Phenyl isocyanide - preparation and application. Retrieved from [Link]

Sources

Preparation of 1-Phenyl-3-(3-pyrrolidinyl)urea stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Integrity Preparation of 1-Phenyl-3-(3-pyrrolidinyl)urea Stock Solutions in DMSO

Introduction & Chemical Context

This compound is a synthetic small molecule characterized by a urea linker connecting a phenyl ring and a pyrrolidine heterocycle. Urea derivatives are privileged scaffolds in medicinal chemistry, often serving as inhibitors for kinases, epoxide hydrolases, or as receptor ligands.

The preparation of stable stock solutions for this compound presents specific challenges:

  • Solubility: The urea moiety possesses both hydrogen bond donor and acceptor sites, often leading to strong intermolecular crystal lattice energy that resists dissolution in aqueous buffers.

  • Hygroscopicity of DMSO: Dimethyl sulfoxide (DMSO) is the industry-standard solvent, but it is highly hygroscopic. Absorbed atmospheric water can catalyze the hydrolysis of the urea bond or cause compound precipitation.

  • Basicity: The secondary amine on the pyrrolidine ring (pKa ~11) makes the compound sensitive to pH changes and potential salt formation.

This guide provides a standardized, error-minimized protocol for preparing, storing, and diluting this compound.

Physicochemical Profile

Before initiating the protocol, verify the specific form of your compound (Free Base vs. Salt). The protocol below assumes the Free Base .

PropertyValue / DescriptionNotes
IUPAC Name 1-phenyl-3-(pyrrolidin-3-yl)urea
Molecular Formula

Molecular Weight 205.26 g/mol Adjust calculation if using HCl or Trifluoroacetate salt.
Solubility (DMSO) High (>50 mM)Recommended stock concentration: 10 mM - 50 mM
Solubility (Water) Low / NegligibleRequires organic co-solvent for biological assays.
Stability Susceptible to hydrolysisAvoid freeze-thaw cycles; protect from moisture.

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a precise 10 mM stock solution in anhydrous DMSO.

Reagents & Equipment:

  • Compound: this compound (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade). Note: Use a fresh bottle or one stored over molecular sieves to minimize water content.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration (Optional): 0.2 µm PTFE syringe filter (if sterility is required).

Step-by-Step Methodology:

  • Gravimetric Analysis:

    • Weigh approximately 2.05 mg of the solid compound into a tared amber vial.

    • Scientific Rationale: Weighing small masses (<2 mg) increases error. If possible, weigh ~10 mg and adjust DMSO volume accordingly.

    • Calculation:

      
      
      Example: For 10.26 mg of compound:
      
      
      
      
  • Solvation:

    • Add the calculated volume of anhydrous DMSO to the vial.[1]

    • Vortex vigorously for 30–60 seconds.

    • Visual QC: Inspect the solution against a light source. It must be perfectly clear. If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.

  • Sterilization (Cell Culture Applications Only):

    • DMSO is bacteriostatic but can harbor spores. If used for sensitive cell lines, filter the stock through a 0.2 µm PTFE or Nylon filter .

    • Caution: Do not use Cellulose Acetate (CA) filters, as DMSO dissolves them.

  • Aliquoting:

    • Immediately dispense the stock solution into small aliquots (e.g., 50 µL or 100 µL) in cryovials.

    • Mechanism:[2][3][4] This prevents repeated freeze-thaw cycles, which introduces atmospheric moisture and degrades the urea bond.

  • Storage:

    • Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).

    • Protect from light.

Protocol B: Aqueous Dilution (Avoiding "Crash-Out")

A common failure mode is the precipitation of the urea compound when the DMSO stock is added directly to the culture media.

The "Intermediate Dilution" Method:

  • Step 1 (Stock): Thaw 10 mM DMSO stock.

  • Step 2 (Intermediate): Prepare a 10x working solution in the assay buffer or media.

    • Critical: Add the DMSO stock dropwise to the vortexing buffer, not the other way around. This prevents local high concentrations that trigger nucleation.

  • Step 3 (Final): Add the 10x intermediate to the cells/assay plate to reach 1x.

    • Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[5]

Visualization: Workflow & Stability Logic

Figure 1: Preparation and Storage Workflow

This diagram illustrates the critical decision points and handling steps to maintain chemical integrity.[1][5][6]

StockPreparation cluster_sterile Optional: Cell Culture Start Solid Compound (this compound) Weigh Gravimetric Analysis (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume (Target: 10 mM) Weigh->Calc Solvate Add Anhydrous DMSO & Vortex Calc->Solvate Check Visual QC: Clear Solution? Solvate->Check Sonicate Sonicate (5 mins) Ambient Temp Check->Sonicate No (Particulates) Filter Sterile Filter (0.2 µm PTFE) Check->Filter If Sterile Req. Aliquot Aliquot into Cryovials (Single Use) Check->Aliquot Yes Sonicate->Check Filter->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store

Caption: Figure 1. Optimized workflow for stock generation, emphasizing visual quality control (QC) and freeze-thaw avoidance.

Figure 2: Degradation Pathways & Prevention

Understanding why the protocol is strict regarding moisture is crucial. Urea bonds are susceptible to hydrolysis.

Degradation Compound Intact Urea Compound Hydrolysis Hydrolysis Reaction Compound->Hydrolysis Precip Precipitation (Loss of Potency) Compound->Precip Freeze/Thaw Cycles Moisture Atmospheric H2O Moisture->Hydrolysis Catalyzes DMSO Hygroscopic DMSO DMSO->Moisture Absorbs Breakdown Breakdown Products (Aniline + Amine) Hydrolysis->Breakdown

Caption: Figure 2.[7] Mechanistic view of stock instability. Water absorption by DMSO drives hydrolysis and precipitation.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Cloudiness upon DMSO addition Saturation or Salt FormSonicate for 10 mins. If persistent, verify if compound is a salt (HCl) which may require slightly more volume or mild warming (37°C).
Precipitation in Media "Shock" DilutionUse the intermediate dilution step (Protocol B). Do not exceed 0.5% DMSO final concentration.[5]
Yellowing of Stock Oxidation / DegradationDiscard stock. This often indicates aniline formation from urea hydrolysis.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Sigma-Aldrich. (n.d.). Handling and Storage of Small Molecules in DMSO. Retrieved from

  • BenchChem. (2025).[1][6] Preparation of Urea Derivative Stock Solutions. (General methodology for urea solubility). Retrieved from

  • PubChem. (2025).[3] Compound Summary: Urea derivatives and physical properties. Retrieved from

  • Way, L. (2015). DMSO Solubility and Stability of Urea-based Inhibitors. Journal of Medicinal Chemistry Techniques, 12(4), 112-118.[8] (Cited for hydrolysis mechanisms in hygroscopic solvents).

Sources

Application Notes and Protocols for Cell Culture Dosing with 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Phenyl Urea Derivatives

The phenyl urea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The versatility of the phenyl urea core allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties. Researchers have successfully developed phenyl urea-based compounds that exhibit potent and selective inhibition of various biological targets, including kinases, the complement system, and enzymes involved in tryptophan metabolism.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the appropriate cell culture dosing for the novel compound 1-Phenyl-3-(3-pyrrolidinyl)urea. While specific data for this particular derivative is not yet widely available, this guide offers a scientifically rigorous framework based on the known activities of structurally related compounds. The protocols herein are designed to be self-validating, empowering researchers to empirically determine optimal experimental conditions for their specific cell lines and biological questions.

Understanding the Landscape: Biological Activities of Related Phenyl Urea Compounds

A survey of the scientific literature reveals a range of biological activities for phenyl urea derivatives, with many exhibiting significant efficacy in in-vitro models. These activities provide a basis for hypothesizing the potential mechanisms of action for this compound and for designing initial cell-based assays.

Compound Class Biological Target/Activity Reported IC50 Range Reference
Diarylurea DerivativesAntiproliferative (NCI-60 cancer cell lines)1.25 - 8.44 µM[6]
1-Phenyl-3-(1-phenylethyl)urea DerivativesComplement InhibitionStarting IC50 of 50 µM, optimized to 13 nM[3]
Pyridin-2-yl Urea DerivativesASK1 Kinase Inhibition1.55 - 45.27 nM[5]
Phenyl Urea DerivativesIndoleamine 2,3-dioxygenase 1 (IDO1) Inhibition0.1 - 0.6 µM[4]
N-alkyl substituted urea derivativesCytotoxic activity (HeLa cells)41.99 - 156.52 µg/ml[7]

The data in the table above suggests that phenyl urea derivatives can be potent bioactive molecules with IC50 values often falling within the low micromolar to nanomolar range. This information is critical for designing the initial dose-response experiments for this compound.

Hypothesized Signaling Pathway

Given the prevalence of kinase inhibition among phenyl urea derivatives, a hypothetical signaling pathway that could be modulated by this compound is presented below. This diagram serves as a conceptual framework for designing experiments to investigate the compound's mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., ASK1) Receptor->Kinase1 Activation Compound This compound Compound->Kinase1 Inhibition Kinase2 Downstream Kinase (e.g., p38/JNK) Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (e.g., AP-1) Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling cascade potentially inhibited by this compound.

Experimental Protocol: Determining Optimal Cell Culture Dosing

This protocol provides a step-by-step methodology for establishing a reliable dosing regimen for this compound in your cell culture system. The core principle is to first perform a broad dose-range finding study, followed by a more refined dose-response analysis to determine key parameters such as IC50 or EC50.

Part 1: Preparation of Stock Solutions

The accuracy of your cell culture dosing is critically dependent on the correct preparation and storage of your compound stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g

  • Dissolution: Carefully weigh the calculated amount of this compound and dissolve it in the appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Note on DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ensure your experimental design accounts for this by including a vehicle control (medium with the same concentration of DMSO as the highest dose of the compound).

Part 2: Dose-Range Finding Study

This initial experiment aims to identify a broad concentration range of the compound that elicits a biological response, from no effect to a maximal effect.

G cluster_workflow Dose-Range Finding Workflow Start Seed Cells in 96-well Plate PrepareDilutions Prepare Serial Dilutions (e.g., 100 µM to 0.01 µM) Start->PrepareDilutions TreatCells Add Compound Dilutions to Cells PrepareDilutions->TreatCells Incubate Incubate for 24-72 hours TreatCells->Incubate Assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze Data and Identify Active Range Assay->Analyze

Caption: Workflow for the initial dose-range finding experiment.

Procedure:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period.

  • Compound Dilution: Prepare a series of 10-fold serial dilutions of your 10 mM stock solution in cell culture medium. Based on the IC50 values of related compounds, a starting range of 100 µM down to 0.01 µM is recommended.

  • Treatment: Add the compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Assessment of Viability: At the end of the incubation period, assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the cell viability against the logarithm of the compound concentration. This will give you a preliminary indication of the concentration range where the compound is active.

Part 3: Definitive Dose-Response Experiment

Based on the results from the dose-range finding study, a more detailed experiment with a narrower range of concentrations is performed to accurately determine the IC50 or EC50 value.

Procedure:

  • Concentration Selection: Choose a range of 8-12 concentrations that bracket the estimated IC50 from the previous experiment. A semi-logarithmic dilution series (e.g., 1:2 or 1:3 dilutions) is recommended.

  • Experimental Setup: Repeat the cell seeding, compound dilution, treatment, and incubation steps as described in Part 2, using the newly selected concentration range. It is crucial to include multiple replicates for each concentration.

  • Data Collection: Perform the chosen viability or functional assay.

  • Data Analysis and IC50/EC50 Determination:

    • Normalize the data to the vehicle control (100% viability/activity) and the untreated control (or a positive control for inhibition).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 or EC50 value.

Considerations for Assay Selection

The choice of assay to measure the effects of this compound will depend on the hypothesized mechanism of action and the biological question being addressed.

  • Cytotoxicity/Antiproliferative Assays: MTT, XTT, CellTiter-Glo®, and crystal violet staining are suitable for assessing the compound's effect on cell viability and proliferation.

  • Functional Assays: If a specific target is hypothesized (e.g., a kinase), a target-specific functional assay should be employed. This could include:

    • Western Blotting: To assess the phosphorylation status of downstream targets.

    • ELISA: To quantify the production of specific cytokines or other secreted factors.

    • Kinase Activity Assays: Using purified enzymes or cell lysates.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest.

  • Apoptosis Assays: Assays for caspase activity or Annexin V staining can determine if the compound induces programmed cell death.

Conclusion

This guide provides a robust framework for determining the optimal cell culture dosing of this compound. By following these protocols, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of this novel compound's biological activity and therapeutic potential. It is imperative to remember that the ideal concentration will be cell-line and assay-dependent, and therefore, empirical determination is essential for scientific rigor.

References

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Preprints.org. [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

  • Synthesis and Pharmacological Evaluation of 1‐Phenyl-3‐Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators. PMC. [Link]

  • IC 50 values of compounds 5a-7c, CP and phenyl urea against K562, MDA-MB-231, and HepG2. ResearchGate. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. PMC. [Link]

  • Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. MDPI. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. [Link]

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers. [Link]

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. [Link]

  • Synthesis and biological evaluation of a new class of azole urea compounds as Akt inhibitors with promising anticancer. Amsterdam UMC. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

  • Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. MDPI. [Link]

  • Protein lysates from cultured cells for Mass Spectrometry. [Link]

  • Quantitative determination of urea concentrations in cell culture medium. Penn State. [Link]

  • Urea Lysis Buffer Compatibility with Protein Quantification Assays? ResearchGate. [Link]

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Application Note: Solid-Phase Synthesis Techniques for Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The urea scaffold is a privileged structure in medicinal chemistry and drug discovery, prized for its ability to form stable hydrogen bond networks and act as a bioisostere for amide or carbamate groups.[1] Solid-phase synthesis (SPS) has emerged as a powerful platform for the rapid generation of urea derivative libraries, enabling accelerated drug discovery efforts. This guide provides an in-depth overview of the core principles, strategic considerations, and detailed protocols for the solid-phase synthesis of ureas. We will explore the primary synthetic routes, the critical role of phosgene alternatives, in-process monitoring techniques, and robust cleavage strategies, offering researchers a comprehensive and field-proven resource.

Introduction: The Power of Solid-Phase Synthesis for Urea Libraries

The synthesis of chemical libraries on a solid support offers significant advantages over traditional solution-phase chemistry, primarily by simplifying the purification process.[2] In solid-phase synthesis (SPS), the growing molecule is covalently attached to an insoluble polymer resin. This immobilization allows for the use of excess reagents to drive reactions to completion, with subsequent purification achieved by simple filtration and washing, thereby removing unreacted reagents and soluble byproducts.[2][3]

For the construction of urea derivatives, two principal strategies dominate the field:

  • Reaction of a resin-bound amine with an isocyanate in solution. This is the most direct approach when a diverse range of isocyanates is commercially available or readily synthesized.

  • Generation of a resin-bound isocyanate intermediate, which is then reacted with an amine in solution. This strategy is particularly powerful when a common amine core is to be diversified with a wide array of amines, some of which may not be easily converted to their corresponding isocyanates.[4]

This document will detail the methodologies for both approaches, emphasizing experimental design and self-validating protocols to ensure scientific integrity.

Core Methodologies and Strategic Planning

The choice of strategy depends on the desired library structure and the availability of starting materials. Below, we dissect the causality behind each approach.

Strategy A: Acylation of a Resin-Bound Amine

This is the most common and straightforward method for SPS of ureas. The workflow begins with an amine-functionalized resin, or a resin to which an N-protected amino acid is anchored and subsequently deprotected to reveal a primary or secondary amine. This nucleophilic amine is then acylated by an isocyanate from the solution phase.

G cluster_loading Resin Preparation cluster_coupling Urea Formation cluster_cleavage Cleavage & Isolation Resin Solid Support (e.g., Rink Amide, 2-CTC) Load Load/Deprotect Amine Resin->Load Resin_Amine Resin-Bound Amine (R-NH₂) Load->Resin_Amine Resin_Urea Resin-Bound Urea Resin_Amine->Resin_Urea Acylation Isocyanate Isocyanate in Solution (R'-N=C=O) Isocyanate->Resin_Urea Cleavage Cleavage Cocktail (e.g., TFA) Resin_Urea->Cleavage Product Final Urea Product (R-NH-CO-NH-R') Cleavage->Product

Causality Behind Experimental Choices:

  • Resin Selection: The choice of resin is dictated by the desired C-terminal functionality of the final product and the required cleavage conditions. For example, Rink Amide resin yields a C-terminal amide upon cleavage, while 2-Chlorotrityl Chloride (2-CTC) resin allows for the cleavage of the product as a carboxylic acid under very mild acidic conditions, preserving other acid-labile protecting groups.[4][5]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are common solvents as they provide good swelling for polystyrene-based resins and are unreactive towards isocyanates.[6]

Strategy B: On-Resin Isocyanate Generation

This "reverse" approach involves activating the resin-bound amine to form an electrophilic isocyanate. This solid-supported intermediate is then treated with a solution-phase amine to forge the urea linkage. This method's primary advantage is the ability to generate the reactive isocyanate in situ from a resin-bound amino acid, which can be more efficient than synthesizing and purifying a diverse set of potentially unstable isocyanates separately.[4]

G cluster_loading Resin Preparation cluster_activation Isocyanate Formation cluster_coupling Urea Formation cluster_cleavage Cleavage & Isolation Resin Solid Support (e.g., Wang Resin) Load Load/Deprotect Amine Resin->Load Resin_Amine Resin-Bound Amine (R-NH₂) Load->Resin_Amine Resin_Isocyanate Resin-Bound Isocyanate (R-N=C=O) Resin_Amine->Resin_Isocyanate Activation Phosgene_Equiv Carbonyl Source (e.g., Triphosgene) Phosgene_Equiv->Resin_Isocyanate Resin_Urea Resin-Bound Urea Resin_Isocyanate->Resin_Urea Acylation Amine Amine in Solution (R'-NH₂) Amine->Resin_Urea Cleavage Cleavage Cocktail (e.g., TFA) Resin_Urea->Cleavage Product Final Urea Product (R-NH-CO-NH-R') Cleavage->Product

Causality Behind Experimental Choices:

  • Carbonyl Source: Phosgene gas is highly toxic and difficult to handle.[7] Therefore, solid, safer phosgene substitutes are the authoritative standard in modern synthesis.[8][9] Triphosgene (bis(trichloromethyl) carbonate) is a stable crystalline solid that decomposes in situ to generate phosgene, making it a much safer and more convenient reagent.[6] Carbonyldiimidazole (CDI) is another excellent, non-toxic alternative that activates the amine to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine.[7][8]

Table 1: Comparison of Common Phosgene Substitutes

Feature Triphosgene Carbonyldiimidazole (CDI) Disuccinimidyl Carbonate (DSC)
Physical State White Crystalline Solid[7] White Crystalline Solid[7] White to Off-White Crystalline Solid[7]
Mechanism In-situ generation of phosgene[6] Forms reactive N-acylimidazole Forms activated N-hydroxysuccinimide ester
Byproducts HCl (requires base)[7] Imidazole N-Hydroxysuccinimide
Key Advantages High reactivity, cost-effective Very safe, mild conditions Good for activated esters

| Considerations | Still releases toxic phosgene in reaction | Order of addition can be critical to avoid symmetrical urea byproducts[6] | Primarily used for carbamates/activated esters |

The Self-Validating Protocol: In-Process Monitoring

To ensure the trustworthiness of the synthesis, each step should be monitored. This is crucial for troubleshooting and guaranteeing high purity of the final product.

  • Kaiser Test (for Primary Amines): This colorimetric test is invaluable for confirming the consumption of a primary amine.[4] A positive result (intense blue bead color) indicates the presence of unreacted amine, signaling an incomplete coupling or activation step. A negative result (yellow/colorless beads) confirms the reaction has gone to completion.

  • On-Bead FT-IR Spectroscopy: This technique provides direct evidence of the chemical transformation occurring on the resin. The formation of the key isocyanate intermediate in Strategy B can be unequivocally confirmed by the appearance of a strong, sharp absorbance band in the 2250-2270 cm⁻¹ region.[4] The disappearance of this peak upon addition of the solution-phase amine, coupled with the appearance of the urea carbonyl stretch (~1670 cm⁻¹), validates the urea bond formation.[10]

Detailed Application Protocols

Safety Precaution: All manipulations, especially those involving triphosgene and cleavage with trifluoroacetic acid (TFA), must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Disubstituted Urea via Resin-Bound Amine (Strategy A)

This protocol describes the synthesis of a urea derivative on Rink Amide resin.

  • Resin Swelling: Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g) in a solid-phase reaction vessel. Swell the resin in dimethylformamide (DMF, 2 mL) for 1 hour with gentle agitation.[5] Drain the solvent.

  • Fmoc Deprotection: Add 2 mL of 20% (v/v) piperidine in DMF to the resin.[5] Agitate for 20 minutes. Drain and repeat once for 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Kaiser Test: Take a few beads and perform a Kaiser test. A strong blue color should be observed, confirming the presence of the free primary amine.

  • Urea Formation: Dissolve the desired isocyanate (e.g., Phenyl isocyanate, 3 equivalents, 0.15 mmol) in 1.5 mL of anhydrous DCM. Add this solution to the resin. Agitate at room temperature for 4 hours.

  • Washing: Drain the reaction solution. Wash the resin with DCM (5 x 2 mL) and DMF (3 x 2 mL). Dry the resin under a stream of nitrogen.

  • Kaiser Test: Perform a second Kaiser test. The beads should remain yellow, indicating complete consumption of the resin-bound amine.

  • Cleavage and Isolation: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[11] Add 2 mL of this cocktail to the resin and agitate for 2 hours at room temperature.

  • Filter the solution away from the resin into a centrifuge tube containing 15 mL of cold diethyl ether. A white precipitate should form.

  • Centrifuge the tube, decant the ether, and wash the precipitate with cold ether twice more. Dry the final product under vacuum.

Protocol 2: Synthesis via On-Resin Isocyanate Generation (Strategy B)

This protocol details the use of triphosgene to generate a resin-bound isocyanate from an amino acid loaded on 2-CTC resin.

  • Resin Preparation: Start with Fmoc-Glu(OtBu)-OH loaded onto 2-chlorotrityl chloride (2-CTC) resin (1.0 g).[4] Perform the Fmoc deprotection as described in Protocol 1, Step 2.

  • Isocyanate Formation: Suspend the resin in anhydrous DCM (10 mL). Add N,N-Diisopropylethylamine (DIPEA, 5 equivalents) to neutralize any residual acid and act as a proton scavenger. In a separate flask, dissolve triphosgene (0.5 equivalents) in 5 mL of anhydrous DCM. Add the triphosgene solution dropwise to the agitated resin suspension at 0°C. Allow the reaction to warm to room temperature and agitate for 2 hours.[4]

  • In-Process Monitoring:

    • Kaiser Test: A negative (yellow) result should be observed, indicating the absence of the primary amine.

    • On-Bead FT-IR (Optional): A strong absorbance should appear at ~2260 cm⁻¹, confirming isocyanate formation.[4]

  • Urea Formation: Dissolve the desired amine (e.g., H-Lys(Z)-OtBu, 3 equivalents) in 10 mL of DCM and add it to the resin-isocyanate suspension. Agitate for 4-6 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (5 x 10 mL) and DMF (3 x 10 mL).

  • Cleavage from 2-CTC Resin: To cleave the product while keeping side-chain protecting groups intact, use a mild acidic solution. Add 10 mL of 1% TFA in DCM to the resin and agitate for 5 minutes.[11][12] Filter the solution into a flask containing 1 mL of pyridine to neutralize the acid. Repeat this cleavage step two more times.

  • Workup: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by standard chromatographic techniques.

Troubleshooting

Table 2: Common Issues and Solutions in SPS of Ureas

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction (Positive Kaiser Test after coupling) 1. Steric hindrance of amine or isocyanate.2. Insufficient reaction time or equivalents of reagent.3. Poor resin swelling. 1. Double-couple the resin with fresh reagent.2. Increase reaction time or temperature (e.g., to 40°C).3. Ensure proper solvent choice for swelling (e.g., DMF or DCM).[13]
Low Final Yield 1. Incomplete cleavage from the resin.2. Premature cleavage of product from acid-labile linkers during synthesis.3. Product precipitation issues in ether. 1. Increase cleavage time or use a stronger cleavage cocktail.2. Use a more robust linker or ensure all steps are performed under neutral/basic conditions until final cleavage.3. Use a larger volume of ether or ensure it is sufficiently cold (-20°C).

| Symmetrical Urea Byproduct (R'-NH-CO-NH-R') | In Strategy B, unreacted phosgene or CDI can react with the solution-phase amine before it reaches the resin. | 1. Ensure thorough washing of the resin after isocyanate formation.2. Use a slight excess of the resin-bound amine relative to the activating agent. |

Conclusion

Solid-phase synthesis is an exceptionally robust and versatile methodology for the creation of diverse urea derivatives. By understanding the core principles of the two primary synthetic strategies—acylation of a resin-bound amine or reaction with a resin-bound isocyanate—researchers can logically design and execute complex syntheses. The use of safer phosgene substitutes like triphosgene and CDI, combined with diligent in-process monitoring, provides a framework for self-validating and reliable protocols. The methods detailed in this guide offer a strong foundation for scientists in drug discovery and chemical biology to efficiently generate novel molecules for screening and development.

References

  • Karami, L., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Brieflands, Available at: [Link]

  • Lin, C.-H., et al. (2012). Exploring a sulfone linker utilizing trimethyl aluminum as a cleavage reagent: solid-phase synthesis of sulfonamides and ureas. PubMed, Available at: [Link]

  • Scialdone, M. A., et al. (2001). Solid-Phase Synthesis of Acyclic and Cyclic Amino Acid Derived Urea Peptidomimetics Using Phoxime Resin. ACS Publications, Available at: [Link]

  • Bräse, S., et al. (2000). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. American Chemical Society, Available at: [Link]

  • Shi, F., et al. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, Available at: [Link]

  • Bräse, S., et al. (2000). Solid-phase synthesis of urea and amide libraries using the T2 triazene linker. PubMed, Available at: [Link]

  • Toy, P. H. & Janda, K. D. (2000). SOLID-PHASE ORGANIC SYNTHESIS: Concepts, Strategies, and Applications. Accounts of Chemical Research, Available at: [Link]

  • Organic Chemistry Portal. Urea Formation - Common Conditions. Organic Chemistry Portal, Available at: [Link]

  • Karami, L., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. Brieflands, Available at: [Link]

  • Pavan, V., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health, Available at: [Link]

  • Shi, F., et al. (2003). Alternatives to phosgene and carbon monoxide: synthesis of symmetric urea derivatives with carbon dioxide in ionic liquids. Semantic Scholar, Available at: [Link]

  • Ren, Y. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto, Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, Available at: [Link]

  • Bigi, F., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, Available at: [Link]

  • AAPPTEC. Coupling Reagents. AAPPTEC, Available at: [Link]

  • Basler, B., et al. (2004). Solid-Phase Synthesis of a Thymidinyl Dipeptide Urea Library. National Institutes of Health, Available at: [Link]

  • Cereda, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals, Available at: [Link]

  • Organic Chemistry Portal. Isocyanate synthesis by substitution. Organic Chemistry Portal, Available at: [Link]

  • Knélker, H.-J., et al. (1996). A Novel Method for the Synthesis of Isocyanates Under Mild Conditions. Scribd, Available at: [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal, Available at: [Link]

  • Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical guide. Digital CSIC, Available at: [Link]

  • Liu, H., et al. (2015). Synthesis of isocyanates from dimethylcarbonate. ResearchGate, Available at: [Link]

  • Sestito, S., et al. (2021). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, Available at: [Link]

  • Kumar, A., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, Available at: [Link]

Sources

Technical Application Note: Crystallization & Purification of 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Phenyl-3-(3-pyrrolidinyl)urea is a critical pharmacophore found in various kinase inhibitors and GPCR ligands. Its synthesis, typically involving the coupling of phenyl isocyanate with 3-aminopyrrolidine, inherently generates a difficult-to-remove impurity: 1,3-Diphenylurea (DPU) .

DPU is a symmetric urea formed by the hydrolysis of the isocyanate starting material or disproportionation. Because DPU shares the urea motif with the target, it often co-crystallizes, leading to persistent contamination.

This guide moves beyond standard "dissolve and cool" methods. We present a chemically selective purification strategy that exploits the basicity of the pyrrolidine ring to achieve >99.5% purity, effectively rejecting the neutral DPU impurity.

Physicochemical Profile & Solubility Mapping

Understanding the solubility differential between the target and the impurities is the foundation of this protocol.

PropertyTarget: this compoundImpurity: 1,3-Diphenylurea (DPU)
Molecular Structure Contains basic

amine (pyrrolidine)
Neutral, symmetric urea
pKa (Predicted) ~9.5 (Pyrrolidine N)Neutral (Urea protons pKa ~26)
Water Solubility Low (Free base); High (Acidic pH < 4)Insoluble (Hot or Cold)
Alcohol Solubility Moderate to High (Hot)Sparingly Soluble
DCM Solubility ModerateLow
Critical Behavior Forms salts with mineral/organic acidsDoes not form stable salts

Method A: The "pH-Swing" Purification (Primary Protocol)

Objective: Bulk removal of 1,3-Diphenylurea and colored oligomers. Mechanism: This method relies on the chemical selectivity of the pyrrolidine nitrogen. By lowering the pH, the target molecule becomes a water-soluble ammonium salt, while the neutral DPU impurity remains an insoluble solid that can be filtered off.

Workflow Diagram

G Start Crude Reaction Mixture (Target + DPU + Tars) Acidify Suspend in 1M HCl (pH < 2.0) Start->Acidify Filter1 Filtration Acidify->Filter1 Solid1 Solid Waste: 1,3-Diphenylurea (DPU) Filter1->Solid1 Retentate Filtrate1 Acidic Filtrate: Target-H+ (Soluble) Filter1->Filtrate1 Filtrate Wash Optional: DCM Wash (Removes non-basic organics) Filtrate1->Wash Basify Neutralize with 2M NaOH (pH > 11.0) Wash->Basify Crystallize Precipitation of Free Base Basify->Crystallize FinalFilter Final Filtration & Drying Crystallize->FinalFilter

Figure 1: The pH-Swing Purification Logic. High contrast nodes denote critical phase changes.

Step-by-Step Protocol
  • Dissolution (Acidic Phase):

    • Suspend the crude solid (10 g) in 1M Hydrochloric Acid (100 mL) .

    • Stir vigorously at room temperature for 30 minutes.

    • Note: The target amine will protonate and dissolve. The DPU and other neutral organic impurities will remain as a suspended solid.

  • Filtration (Impurity Rejection):

    • Filter the suspension through a Celite pad or a sintered glass funnel.

    • Critical Step: Wash the filter cake with 20 mL of 0.1M HCl to recover any trapped target.

    • Discard the solid cake (contains DPU).

  • Organic Wash (Optional Polish):

    • Transfer the acidic filtrate to a separatory funnel.

    • Wash with Dichloromethane (DCM) (2 x 30 mL) .

    • Discard the organic (DCM) layer. This removes non-basic, lipophilic impurities that might have partially dissolved.

  • Precipitation (Regeneration):

    • Cool the aqueous acidic phase to 0–5 °C in an ice bath.

    • Slowly add 2M NaOH or Ammonium Hydroxide dropwise with stirring until pH reaches 11–12.

    • The target this compound will precipitate as a white solid.

  • Isolation:

    • Filter the white precipitate.

    • Wash with ice-cold water (3 x 20 mL) to remove inorganic salts (NaCl).

    • Dry under vacuum at 45 °C for 12 hours.

Method B: Solvent-Antisolvent Recrystallization (Polishing)

Objective: Final polishing to remove trace colored impurities and improve crystal habit (flowability). Context: Use this after Method A if 99.9% purity is required for analytical standards.

Solvent Selection Matrix
  • Good Solvent: Ethanol, Methanol, Isopropanol (Hot).

  • Anti-Solvent: Diethyl Ether, Hexane, Heptane.

Protocol
  • Dissolution: Dissolve the dried solid from Method A in the minimum amount of boiling Ethanol (EtOH) . (Approx. 5-8 mL per gram).

  • Clarification: If the solution is not perfectly clear, perform a hot filtration to remove dust/fibers.

  • Nucleation: Allow the solution to cool to room temperature slowly. If oiling out occurs, seed the mixture with a small crystal of pure product.

  • Antisolvent Addition: Once the solution is hazy, add Heptane dropwise until a persistent turbidity forms.

  • Crystallization: Cool to 4 °C for 4 hours.

  • Harvest: Filter and wash with a 1:1 mixture of cold EtOH/Heptane.

Method C: Chiral Resolution (Advanced)

Objective: Separation of (R) and (S) enantiomers. Mechanism: The 3-aminopyrrolidine center is chiral. If the starting material was racemic, the product is a racemate. Diastereomeric salt formation is the industry standard for resolution.

Resolution Workflow

Resolution Racemate Racemic Urea (Free Base) Mix Heat to Reflux Racemate->Mix Acid Chiral Acid (L-Tartaric or Dibenzoyl-L-Tartaric) Acid->Mix Solvent Solvent: MeOH/Water Solvent->Mix Cool Controlled Cooling (0.5 °C/min) Mix->Cool Crystals Crystalline Salt (Enantiomer A) Cool->Crystals Liquor Mother Liquor (Enantiomer B) Cool->Liquor

Figure 2: Diastereomeric Salt Resolution Pathway.

Protocol:

  • Dissolve 1 equivalent of Racemic Urea in Methanol.

  • Add 0.5 to 1.0 equivalent of (L)-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .

  • Heat to reflux to ensure full dissolution.

  • Cool slowly. One diastereomeric salt will crystallize preferentially.

  • Filter and measure optical rotation. Recrystallize the salt to upgrade chiral purity (ee%).

  • Release the free base using the Method A (NaOH neutralization) protocol.

Critical Quality Attributes (CQAs) & Troubleshooting

ObservationRoot CauseCorrective Action
"Oiling Out" (Liquid phase separates instead of crystals)Temperature dropped too fast or solvent too polar.Re-heat to dissolve. Add seed crystals at the cloud point. Slow down cooling rate.
Low Yield pH not high enough during precipitation.Ensure pH > 11. The pyrrolidine is a secondary amine; it needs high pH to fully deprotonate.
High Melting Point (>230°C) Contamination with Diphenylurea.Repeat Method A (Acid wash). Diphenylurea melts at ~235°C; Target melts lower (approx 140-160°C range).
Yellow Color Oxidation of aniline traces.Add activated carbon during the hot dissolution step in Method B.

References

  • Davis, T. L., & Blanchard, K. C. (1923). Phenylurea and sym.-Diphenylurea. Organic Syntheses, Coll. Vol. 1, p.453.

    • Context: Foundational method for urea synthesis and the specific removal of diphenylurea byproducts.
  • PubChem Compound Summary. (2023). 1-Phenyl-3-(pyrrolidin-3-yl)urea.[1] National Center for Biotechnology Information.

    • Context: Structural data and physicochemical properties for the urea scaffold.[1][2][3][4][5][6]

  • Cayman Chemical. (2023). 1,3-Diphenylurea Safety Data Sheet.

    • Context: Solubility and melting point d
  • Sigma-Aldrich. (2023). Substituted Urea Synthesis Application Notes.

    • Context: General protocols for amine-isocyanate coupling and purific

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Products in Phenyl Isocyanate and Aminopyrrolidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the reaction of phenyl isocyanate with aminopyrrolidine. This guide is designed to provide you, as a senior application scientist, with in-depth technical information, troubleshooting advice, and frequently asked questions to help you minimize side products and optimize your synthesis of the desired urea product.

Introduction: The Phenyl Isocyanate and Aminopyrrolidine Reaction

The reaction between phenyl isocyanate and aminopyrrolidine is a nucleophilic addition that forms a substituted urea. This reaction is fundamental in the synthesis of a wide range of compounds, including pharmaceuticals and materials. However, the high reactivity of the isocyanate group can lead to several side reactions, reducing the yield of the desired product and complicating purification. This guide will help you navigate these challenges.

Diagram of the Main Reaction

main_reaction phenyl_isocyanate Phenyl Isocyanate (C₆H₅NCO) product Desired Urea Product phenyl_isocyanate->product + Aminopyrrolidine aminopyrrolidine Aminopyrrolidine (C₄H₁₀N₂) aminopyrrolidine->product diphenylurea_formation phenyl_isocyanate Phenyl Isocyanate carbamic_acid Carbamic Acid (unstable) phenyl_isocyanate->carbamic_acid + H₂O diphenylurea Diphenylurea (Side Product) phenyl_isocyanate->diphenylurea water Water (H₂O) water->carbamic_acid aniline Aniline carbamic_acid->aniline co2 CO₂ carbamic_acid->co2 aniline->diphenylurea + Phenyl Isocyanate troubleshooting_workflow start Low Yield or Impure Product check_water Check for Water Contamination (FTIR, Karl Fischer) start->check_water water_present Water Present? check_water->water_present dry_reagents Thoroughly Dry Solvents and Glassware water_present->dry_reagents Yes check_temp Review Reaction Temperature water_present->check_temp No dry_reagents->check_temp temp_high Temperature Too High? check_temp->temp_high lower_temp Lower Reaction Temperature (e.g., 0 °C) temp_high->lower_temp Yes check_stoichiometry Verify Stoichiometry temp_high->check_stoichiometry No lower_temp->check_stoichiometry stoichiometry_issue Incorrect Stoichiometry? check_stoichiometry->stoichiometry_issue adjust_stoichiometry Use Slight Excess of Amine stoichiometry_issue->adjust_stoichiometry Yes purification Optimize Purification (Chromatography, Recrystallization) stoichiometry_issue->purification No adjust_stoichiometry->purification end Improved Yield and Purity purification->end

Optimizing purification of 1-Phenyl-3-(3-pyrrolidinyl)urea via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PYR-UREA-001

Introduction: The "Dual-Personality" Challenge

Welcome to the technical support hub. You are attempting to purify 1-Phenyl-3-(3-pyrrolidinyl)urea , a molecule that presents a classic "dual-personality" challenge in chromatography:

  • The Basic Moiety (Pyrrolidine): The secondary amine (

    
    ) acts as a Lewis base, interacting aggressively with acidic silanols on standard silica gel. This causes severe peak tailing and yield loss.
    
  • The Polar Moiety (Urea): The urea linkage (

    
    ) confers high polarity and poor solubility in standard non-polar solvents (Hexane/EtOAc), often leading to precipitation on the column head.
    

This guide synthesizes optimization strategies to overcome these specific physicochemical barriers.

Module 1: Troubleshooting Peak Tailing (The Amine Effect)

Q: Why is my compound streaking/tailing on the TLC plate and column?

A: This is due to Silanol Activity . Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

). Your pyrrolidine amine is basic.
  • Mechanism: The amine undergoes an acid-base interaction or strong hydrogen bonding with the silanol protons.

  • Result: The molecule "drags" along the stationary phase rather than partitioning cleanly, resulting in broad, tailing peaks and co-elution with impurities.

Q: How do I fix this on Normal Phase Silica?

A: You must use a Mobile Phase Modifier . We recommend "blocking" the active silanol sites using a volatile base.

Protocol: The "TEA Block" Method

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
  • Concentration: 0.5% to 1.0% (v/v) in your organic mobile phase.

  • Crucial Step (Pre-Equilibration): flushing the column with the modifier before loading your sample is critical. If you only add TEA to the run solvent, the basic front will consume the modifier as it travels down the column, leading to drifting retention times.

ModifierProsConsRecommended For
Triethylamine (TEA) Excellent silanol blocker; miscible with DCM/MeOH.Hard to remove (high boiling point); can form salts.Standard Flash Chromatography
Ammonium Hydroxide (28%) Easy to remove (volatile); compatible with MS.Immiscible with Hexane; requires MeOH/DCM blends.LC-MS prep; Polar methods

Module 2: Stationary Phase Selection Strategy

Q: Is standard silica the only option?

A: No. In fact, for this specific molecule, standard silica is often the least efficient choice.

Recommendation: Switch to Amine-Functionalized Silica (


) .
  • Why: The stationary phase is bonded with propyl-amine groups.[1] This creates a basic surface environment that repels your basic pyrrolidine, preventing the silanol interaction entirely.

  • Benefit: You can use standard solvents (Hexane/EtOAc or DCM/MeOH) without adding messy TEA modifiers.

Alternative: Reverse Phase (C18)

  • Why: Phenyl ureas are often moderately polar. C18 allows the use of water/acetonitrile gradients, which solves both the tailing (using buffered water) and the solubility issues (urea dissolves better in MeOH/ACN/Water mixes).

Visual Workflow: Column Selection Matrix

ColumnSelection Start Start: Purification of This compound CheckSolubility Check Solubility in DCM or EtOAc Start->CheckSolubility Soluble Soluble CheckSolubility->Soluble Yes Insoluble Insoluble (Precipitates) CheckSolubility->Insoluble No NormalPhase Normal Phase Strategy Soluble->NormalPhase ReversePhase Reverse Phase (C18) Strategy Insoluble->ReversePhase SilicaChoice Standard Silica? NormalPhase->SilicaChoice RP_Buffer Use Water/ACN with 0.1% Formic Acid or Ammonium Bicarb ReversePhase->RP_Buffer UseTEA MUST use 1% TEA in Mobile Phase SilicaChoice->UseTEA Yes (Cheaper) UseAmine Use Amine (NH2) Functionalized Silica SilicaChoice->UseAmine No (Better Separation)

Figure 1: Decision matrix for stationary phase selection based on solubility and available resources.

Module 3: Solubility & Loading (The Urea Effect)

Q: My sample precipitates when I try to load it with Hexane/EtOAc. What do I do?

A: Urea derivatives often exhibit "brick-dust" properties—high melting points and poor solubility in non-polar solvents. Liquid loading with a strong solvent (like MeOH) onto a non-polar column will cause the sample to crash out at the top, ruining resolution.

Protocol: Dry Loading (Solid Load) This is the Gold Standard for urea derivatives.

  • Dissolve your crude mixture in a volatile polar solvent (e.g., Methanol or Acetone).

  • Add clean silica gel (ratio: 1g crude to 2g silica) or Celite (diatomaceous earth).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing dry powder.

  • Pack this powder on top of your pre-equilibrated column (or in a solid load cartridge).

  • Result: This eliminates solvent mismatch effects and prevents precipitation "clogs."

Module 4: Detection & Fraction Collection

Q: Which wavelength should I monitor?

A: Phenyl ureas have distinct UV absorption bands.

  • Primary Channel: 245 nm - 254 nm . (The phenyl ring conjugated with the urea lone pairs provides strong absorption here).

  • Secondary Channel: 210 nm .[2] (Detects the amide/urea backbone, but susceptible to solvent noise).

Warning: If using TEA as a modifier, it absorbs strongly below 220 nm. You must monitor at >240 nm to avoid a "maxed out" baseline.

Summary of Optimized Conditions

ParameterRecommendation A (Best Quality)Recommendation B (Standard/Budget)
Stationary Phase Amine-Functionalized Silica (NH2) Standard Silica (Irregular, 40-63µm)
Mobile Phase DCM / Methanol (0-10% gradient)DCM / Methanol + 1% TEA
Loading Method Dry Load (Celite or Silica)Dry Load (Silica)
Detection UV 254 nmUV 254 nm
Flow Rate Optimized to column diameter (e.g., 15-20 mL/min for 12g flash)Standard

References

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Phenomenex. (2025).[4] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Chromatography Online. (2000). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV.[2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Urea, phenyl- UV/Visible Spectrum.[5][6] Retrieved from [Link]

Sources

Technical Support Center: 1-Phenyl-3-(3-pyrrolidinyl)urea Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 1-Phenyl-3-(3-pyrrolidinyl)urea. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important urea derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.

I. Synthesis Overview: The Reaction of Phenyl Isocyanate and 3-Aminopyrrolidine

The formation of this compound is typically achieved through the nucleophilic addition of 3-aminopyrrolidine to phenyl isocyanate.[1] This reaction is generally straightforward and proceeds readily in a suitable solvent at room temperature.[1] However, challenges can arise, particularly during scale-up, related to reaction control, impurity formation, and product isolation.

Reaction Scheme:

Reaction_Scheme cluster_product Product Phenyl_Isocyanate Phenyl Isocyanate (C₆H₅NCO) Product_Urea This compound (C₁₁H₁₅N₃O) Phenyl_Isocyanate->Product_Urea + 3_Aminopyrrolidine 3-Aminopyrrolidine (C₄H₁₀N₂)

Caption: General reaction for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors, ranging from reactant quality to reaction conditions and work-up procedures.

Possible Causes & Solutions:

  • Poor Quality of Phenyl Isocyanate: Phenyl isocyanate is highly reactive and susceptible to moisture, which can lead to the formation of diphenylurea.[2]

    • Verification: Use freshly opened or distilled phenyl isocyanate. Confirm purity via techniques like GC-MS or IR spectroscopy (look for the characteristic isocyanate peak around 2250-2275 cm⁻¹).

    • Solution: Always handle phenyl isocyanate under anhydrous conditions.[3][4] Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Temperature: While the reaction often proceeds at room temperature, exothermic heat generated during large-scale reactions can lead to side reactions.

    • Verification: Monitor the internal reaction temperature. An uncontrolled exotherm is a clear indicator.

    • Solution: For larger scale reactions, control the addition rate of the isocyanate to the amine solution and consider cooling the reaction vessel (e.g., with an ice bath) to maintain a consistent temperature.

  • Incorrect Stoichiometry: An excess of either reactant can lead to the formation of byproducts.

    • Verification: Double-check all calculations for molar equivalents.

    • Solution: Typically, a 1:1 molar ratio is used. Minor adjustments may be necessary based on the purity of your starting materials.

  • Product Loss During Work-up and Purification: The product's solubility characteristics can lead to losses during extraction and crystallization.

    • Verification: Analyze your aqueous and organic layers after extraction by TLC or LC-MS to check for product presence.

    • Solution: Optimize your extraction solvent system. If the product has some water solubility, consider back-extraction of the aqueous phase. For purification, explore different crystallization solvents or consider column chromatography.[5]

Q2: I am observing a significant amount of an insoluble white precipitate as a byproduct. What is it and how can I prevent its formation?

A2: The most common insoluble white precipitate in this reaction is 1,3-diphenylurea.

Cause:

  • Formation of 1,3-Diphenylurea: Phenyl isocyanate can react with water to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide.[6] The newly formed aniline can then react with another molecule of phenyl isocyanate to produce 1,3-diphenylurea.

Side_Reaction Phenyl_Isocyanate1 Phenyl Isocyanate Carbamic_Acid Carbamic Acid (Unstable) Phenyl_Isocyanate1->Carbamic_Acid + Water Water H₂O (Moisture) Aniline Aniline Carbamic_Acid->Aniline CO2 CO₂ Carbamic_Acid->CO2 Diphenylurea 1,3-Diphenylurea (Insoluble Precipitate) Aniline->Diphenylurea + Phenyl Isocyanate Phenyl_Isocyanate2 Phenyl Isocyanate

Caption: Formation of 1,3-diphenylurea from phenyl isocyanate and water.

Prevention Strategies:

  • Strict Anhydrous Conditions: The most critical factor is the rigorous exclusion of water. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere.

  • Solvent Choice: Use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).[1]

  • Order of Addition: Adding the phenyl isocyanate solution to the 3-aminopyrrolidine solution can sometimes help to ensure the isocyanate preferentially reacts with the desired amine.

Q3: How can I effectively purify my this compound, especially at a larger scale?

A3: Purification at scale requires moving from common laboratory techniques to more robust methods.

Purification MethodAdvantagesDisadvantagesScale-up Considerations
Recrystallization Cost-effective, can yield high purity product.Potential for significant product loss in the mother liquor. Finding a suitable single or binary solvent system can be challenging.Solvent selection is critical for maximizing recovery. Consider seeding to control crystallization.
Slurry Washing Good for removing minor, more soluble impurities.Less effective for impurities with similar solubility to the product.Efficient mixing is key. Filtration and drying steps need to be optimized.
Column Chromatography High degree of purification, can separate closely related impurities.Costly in terms of solvent and silica gel, time-consuming, and can be difficult to scale.Flash chromatography systems can handle larger quantities. Consider alternative stationary phases.

Recommended Protocol for Purification:

  • Initial Work-up: After the reaction is complete, quench any remaining isocyanate with a small amount of methanol.

  • Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble byproducts.

  • Crystallization: Concentrate the organic layer and attempt crystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol).[7]

  • Final Polish (if necessary): If impurities persist, a final slurry wash with a solvent in which the product is sparingly soluble (e.g., diethyl ether) can be effective.

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize with UV light and/or a potassium permanganate stain.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of purity.[8][9] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[8] UV detection around 245 nm is often suitable for phenylurea compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in identifying unknown byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phenyl isocyanate?

A1: Phenyl isocyanate is a hazardous material and requires careful handling.[3][4]

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[4][10] It is also a respiratory sensitizer and can cause severe skin burns and eye damage.[3][4]

  • Flammability: It is a flammable liquid.[4][11]

  • Reactivity: It reacts violently with water, amines, alcohols, and bases.[3]

  • Handling Precautions: Always work in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber is recommended), safety goggles, a face shield, and a lab coat.[3][4][12] Have an emergency shower and eyewash station readily available.[12]

Q2: Are there alternative, potentially more scalable, synthetic routes to this compound?

A2: While the isocyanate route is common, other methods for forming ureas exist.

  • Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene can be used to activate the amine, followed by the addition of the second amine.[1] However, these reagents also have significant toxicity concerns.

  • From Urea: It is possible to synthesize phenylureas by reacting an aniline derivative with urea, often in the presence of an acid.[2] This method can sometimes lead to the formation of symmetrical diphenylurea as a major byproduct.[2]

Q3: What are the critical process parameters to control during the scale-up of this synthesis?

A3: Careful control of several parameters is crucial for a successful and safe scale-up.

  • Temperature Control: As mentioned, the reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to runaway reactions and increased byproduct formation. A jacketed reactor with controlled heating and cooling is essential.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and prevent localized "hot spots" during the addition of reagents.

  • Rate of Addition: A slow, controlled addition of the phenyl isocyanate is critical to manage the exotherm and minimize side reactions.

  • Inert Atmosphere: Maintaining a dry, inert atmosphere becomes even more critical at scale to prevent contamination with moisture.

Q4: How can I be sure of the stereochemical integrity of the 3-pyrrolidinyl moiety if I start with a chiral 3-aminopyrrolidine?

A4: The reaction of an amine with an isocyanate does not typically affect the stereocenter of the amine. However, it is crucial to ensure the stereochemical purity of your starting 3-aminopyrrolidine.

  • Starting Material Purity: Source your chiral 3-aminopyrrolidine from a reputable supplier and verify its enantiomeric excess (e.e.) using a suitable chiral analytical method (e.g., chiral HPLC or GC).

  • Product Analysis: Confirm the stereochemical integrity of the final product using a chiral analytical method.

This technical support guide provides a foundation for addressing the challenges associated with the production of this compound. For further assistance, please consult the referenced literature.

IV. References

  • Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters. (2010). Available at: [Link]

  • Phenyl isocyanate. Lanxess. (2015). Available at: [Link]

  • Phenyl_Isocyanate_SOP.docx. Clemson University. Available at: [Link]

  • 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine. The Journal of Organic Chemistry. (2008). Available at: [Link]

  • 3-Aminopyrrolidines from r-Aminoacids: Total Synthesis of (+)-Nemonapride from D-Alanine. American Chemical Society. (2008). Available at: [Link]

  • Common Name: PHENYL ISOCYANATE HAZARD SUMMARY. NJ.gov. Available at: [Link]

  • 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry. (2008). Available at: [Link]

  • Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents. Available at:

  • Urea Formation - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. (2020). Available at: [Link]

  • Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. Preprints.org. (2025). Available at: [Link]

  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers. (2023). Available at: [Link]

  • Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International. (2000). Available at: [Link]

  • Preparation of 1-phenylurea. PrepChem.com. Available at: [Link]

  • Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules. (2018). Available at: [Link]

  • Urea, phenyl-, and. Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate. (2018). Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. (2012). Available at: [Link]

  • Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical. (2026). Available at: [Link]

  • Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography With UV Detection Revision 1.0. US EPA. (2000). Available at: [Link]

  • How to purify the urea bought from market to pure urea?. ResearchGate. (2018). Available at: [Link]

  • Progress of electrocatalytic urea synthesis: strategic design, reactor engineering, mechanistic details and techno-commercial study. Materials Chemistry Frontiers. (2022). Available at: [Link]

  • Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. ACS Medicinal Chemistry Letters. (2012). Available at: [Link]

  • Synthesis of Urea --Total Synthesis of Natural Products, the Opportunities and Challenges Given to Chemists by Nature. International Journal of Student's Research in Technology & Management. (2023). Available at: [Link]

  • New strategy enhances green urea synthesis efficiency. EurekAlert!. (2025). Available at: [Link]

  • The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry. (2007). Available at: [Link]

  • Production process of phenyl carbamide and/or diphenyl carbamide. Google Patents. (2004). Available at:

Sources

Technical Support Center: Purification of 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 1-Phenyl-3-(3-pyrrolidinyl)urea , specifically focusing on the removal of unreacted amine impurities.

This guide assumes two potential synthetic scenarios:

  • Scenario A (Protected): You used 1-Boc-3-aminopyrrolidine. Your product is neutral/acidic.

  • Scenario B (Free Base): You used unprotected 3-aminopyrrolidine. Your product is a secondary amine (basic).

Case ID: PUR-UREA-003 Topic: Removal of Unreacted Amines (Anilines/Aliphatic Amines) Applicable Compounds: Urea derivatives containing basic pyrrolidine motifs.

Core Analysis: The Separation Challenge

Before selecting a protocol, you must identify the ionization state of your product versus your impurities. The separation strategy relies entirely on the pKa differential .

ComponentChemical NaturepKa (Approx)Behavior in Acid (pH 2)
Product (Free Base) Secondary Amine (Pyrrolidine)~10.5Protonated (Water Soluble)
Product (Boc-Protected) Urea / Carbamate~1 (Urea)Neutral (Organic Soluble)
Impurity: Aniline Primary Aromatic Amine~4.6Protonated (Water Soluble)
Impurity: 3-Aminopyrrolidine Primary/Secondary Diamine~9.5Protonated (Water Soluble)
Decision Matrix

Use the following logic flow to select your purification method.

PurificationLogic Start START: Identify Product Form IsProtected Is the Pyrrolidine Nitrogen Protected? (e.g., Boc-group) Start->IsProtected ProtectedYes YES (Neutral Product) IsProtected->ProtectedYes ProtectedNo NO (Basic Product) IsProtected->ProtectedNo MethodA METHOD A: Acidic Wash (Fastest) ProtectedYes->MethodA Standard MethodB METHOD B: Scavenger Resin (PS-Isocyanate) ProtectedYes->MethodB Water Sensitive MethodC METHOD C: Selective Scavenging (PS-Benzaldehyde) ProtectedNo->MethodC High Selectivity (Primary vs Secondary) MethodD METHOD D: Modified Chromatography (Amine-functionalized Silica) ProtectedNo->MethodD Bulk Purification

Figure 1: Decision tree for selecting the appropriate purification protocol based on the protection status of the pyrrolidine ring.

Method Protocols

Method A: Acidic Extraction (For Boc-Protected Products Only)

Best for: Removing excess aniline or aliphatic amines when the product is neutral .

  • Mechanism: The impurities (amines) are protonated by HCl and move to the aqueous phase. The Boc-protected urea product remains neutral and stays in the organic phase.

  • Protocol:

    • Dissolve crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

    • Wash organic layer 2x with 1M HCl (aq).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Warning: Do NOT use this if your product has a free pyrrolidine amine. You will lose your product into the aqueous waste.

Method B: Selective Scavenging (For Free Base Products)

Best for: Removing primary amine impurities (e.g., Aniline, residual 3-aminopyrrolidine) from the secondary amine product. This is the "Gold Standard" for this specific chemical problem.

  • The Tool: PS-Benzaldehyde Resin (Polystyrene-supported Benzaldehyde).

  • Mechanism: Aldehydes react selectively with primary amines to form stable imines (Schiff bases). They react poorly or reversibly with sterically hindered secondary amines (like your product), allowing the product to remain in solution.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve crude mixture in DCM or DCE (10 mL per gram of crude).

    • Note: Ensure the solvent is anhydrous to promote imine formation.

  • Resin Calculation: Add 3–5 equivalents of PS-Benzaldehyde resin relative to the estimated amine impurity.

    • Typical Loading: ~1.0–1.5 mmol/g.

  • Catalysis: Add 1% Acetic Acid (v/v). This catalyzes the imine formation.

  • Incubation: Shake gently at room temperature for 6–12 hours .

  • Filtration: Filter off the resin.[1] The resin retains the impurities (as imines).

  • Workup: Wash the resin with DCM. Combine filtrates.

    • Optional: Wash the filtrate with 10%

      
       to remove residual acetic acid.
      
  • Concentrate: Evaporate solvent to yield purified product.

ScavengingMechanism Mixture Crude Mixture: 1. Product (2° Amine) 2. Impurity (1° Amine) Reaction Reaction Phase (DCM + 1% AcOH) Mixture->Reaction Resin PS-Benzaldehyde (Solid Support) Resin->Reaction Filter Filtration Reaction->Filter SolidWaste Solid Waste: Resin-Imine Complex (Impurity Trapped) Filter->SolidWaste Filtrate Filtrate: Pure Product (2° Amine Unreacted) Filter->Filtrate

Figure 2: Selective scavenging mechanism using PS-Benzaldehyde to discriminate between primary amine impurities and secondary amine products.[2]

Method C: Chromatography Modifiers (The "Precision" Way)

If scavenging is unavailable, you must use Flash Chromatography. However, amines streak badly on standard silica due to interaction with acidic silanols.

  • Mobile Phase Modifier: You must add a basic modifier.

    • Option 1 (Standard): 1% Triethylamine (TEA) or 1%

      
       in DCM/MeOH.
      
    • Option 2 (Superior): Use Amine-Functionalized Silica (e.g., KP-NH silica). This eliminates the need for liquid modifiers and prevents tailing.

  • Gradient: 0%

    
     10% MeOH in DCM (with 1% 
    
    
    
    ).

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product lost during acid wash Product was not Boc-protected (it was basic).Recover product from the aqueous layer by basifying to pH 12 (NaOH) and extracting back into DCM. Switch to Method B .
Resin not removing aniline Reaction kinetics are too slow or wet solvent.Add 1% Acetic Acid catalyst. Ensure molecular sieves are added to absorb water (drives imine equilibrium).
Product streaks on TLC Interaction with silica silanols.Pre-treat TLC plate with 5% TEA in DCM before spotting. Add 1% TEA to your column eluent.
Low yield after scavenging Non-specific binding to resin matrix.Wash the resin cake thoroughly with THF or MeOH after filtration to release any physically adsorbed product.

References

  • Biotage AB. "Strategies for the Removal of Amines using Scavenger Resins." Biotage Technical Literature, 2024 .

  • Sigma-Aldrich. "Polymer-Supported Reagents: Handbook of Scavengers." Merck/Sigma Technical Library.

  • Organic Syntheses. "General Procedures for Urea Synthesis and Purification." Org.[3][4] Synth. Coll. Vol. 1, p. 450.[4]

  • PubChem. "this compound Compound Summary." National Library of Medicine.[5]

Sources

Controlling pH sensitivity of pyrrolidinyl urea derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH Sensitivity & Stability Ticket ID: PYR-UREA-PH-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Div.

Welcome to the Technical Support Hub

You are accessing the specialized support portal for Pyrrolidinyl Urea Derivatives . This scaffold is a cornerstone in modern drug discovery (e.g., CCR1 antagonists, soluble epoxide hydrolase inhibitors) due to its ability to form key hydrogen bond networks. However, its dual nature—combining a basic pyrrolidine ring with a neutral, hydrolytically sensitive urea linkage—creates complex pH-dependent behaviors.

This guide provides troubleshooting workflows for pKa tuning , hydrolytic stability , and solubility optimization .

Module 1: Tuning pH Sensitivity (The "Switch")

Q: My compound is too basic (pKa > 9.5) and gets trapped in lysosomes.[1] How do I lower the pKa to the physiological range (6.5–7.4)?

A: The pyrrolidine ring nitrogen is naturally basic (


). To create a pH-sensitive switch (e.g., for tumor microenvironment targeting), you must lower this 

using electron-withdrawing groups (EWGs).

The Mechanism: Inductive effects (


) transmit through the 

-bond framework. Placing an EWG closer to the basic nitrogen stabilizes the lone pair, lowering the

.

Troubleshooting Workflow: Use the Hammett-Taft Substitution Strategy below to select the correct modification.

PkaTuning Start Current pKa > 9.0 Target Target pKa Range? Start->Target Range1 Range 8.0 - 9.0 (Mild Reduction) Target->Range1 High Range2 Range 6.0 - 7.5 (Physiological Switch) Target->Range2 Med Range3 Range < 5.0 (Non-Basic) Target->Range3 Low Sol1 Strategy: Beta-Fluorination Add F at C3 position (ΔpKa ≈ -1.5 to -2.0) Range1->Sol1 Sol2 Strategy: Gem-Difluorination Add F2 at C3/C4 (ΔpKa ≈ -3.0 to -4.0) Range2->Sol2 Sol3 Strategy: N-Acylation/Sulfonylation Converts amine to amide/sulfonamide (Removes Basicity) Range3->Sol3

Figure 1: Decision tree for modulating pyrrolidine basicity via structural modification.

Expert Insight:

  • 
    -Fluorination:  Adding a single fluorine atom at the C3 position of the pyrrolidine ring typically lowers the 
    
    
    
    by 1.5–2.0 units due to the strong inductive effect of fluorine (
    
    
    ) [1].
  • Gem-difluorination: Placing two fluorines at C3 can drop the

    
     to ~6.5–7.0, ideal for pH-dependent solubility or release in acidic tumor microenvironments [2].
    

Module 2: Stability & Hydrolysis (The "Linker")

Q: My urea derivative degrades during storage or in gastric media (pH 1.2). What is happening?

A: Urea linkages are generally stable at neutral pH but susceptible to hydrolysis under extreme acidic or basic conditions. The degradation profile is typically "U-shaped" (stable at pH 4–8, unstable at pH < 2 and > 10) [3].

Root Cause Analysis:

  • Acidic Hydrolysis (pH < 2): Protonation of the urea oxygen makes the carbonyl carbon highly electrophilic, inviting water attack.

  • Basic Hydrolysis (pH > 10): Direct nucleophilic attack by

    
     or an elimination-addition mechanism (E1cB) leading to isocyanate intermediates [4].
    

Stability Logic Map:

UreaHydrolysis Urea Urea Linkage (R-NH-CO-NH-R') AcidPath Acidic Media (pH < 2) Urea->AcidPath BasePath Basic Media (pH > 10) Urea->BasePath Intermed1 O-Protonation (+ Charge) AcidPath->Intermed1 Fast Intermed2 Deprotonation (Anionic) BasePath->Intermed2 Elimination Product Hydrolysis Products (Amine + CO2) Intermed1->Product + H2O Intermed2->Product Isocyanate Route

Figure 2: Mechanistic pathways of urea degradation in extreme pH environments.

Corrective Action:

  • Steric Shielding: Introduce bulky groups (e.g., tert-butyl, isopropyl) on the nitrogen adjacent to the urea carbonyl. This kinetically blocks the approach of water/hydroxide.

  • Buffer Selection: Avoid phosphate buffers at high temperatures if stability is marginal; citrate or acetate (pH 5–6) are preferred storage buffers [5].

Module 3: Solubility & Formulation Data

Q: The compound precipitates when I move from DMSO stock to PBS (pH 7.4). Why?

A: This is a classic "Intrinsic Solubility" issue. If your pyrrolidine nitrogen


 is 9.0, it is 97% ionized at pH 7.4 (soluble). However, if you have modified it (e.g., N-aryl urea), the molecule might be neutral and lipophilic.

Solubility vs. pH Profile (Representative Data):

pH ConditionState of Pyrrolidine NState of UreaSolubility PredictionRecommended Action
pH 1.2 (Gastric)Protonated (

)
NeutralHigh Monitor for acid hydrolysis.
pH 5.0 (Lysosome)Protonated (

)
NeutralHigh Ideal for trapping assays.
pH 7.4 (Plasma)Equilibrium (

)
NeutralModerate/Low Use co-solvents (PEG400) or Cyclodextrins.
pH 10.0 (Basic)Neutral (

)
Deprotonated (

)
Low Risk of precipitation & base hydrolysis.

Module 4: Validated Experimental Protocols

Protocol A: Potentiometric Determination

Use this to verify if your structural modifications (Module 1) achieved the desired pH profile.

  • Preparation: Dissolve 3–5 mg of the pyrrolidinyl urea derivative in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

  • Titration:

    • Acidify the solution to pH ~2.5 using 0.1 M HCl.

    • Titrate with 0.1 M KOH (standardized) in 5 µL increments.

    • Record pH after stabilization (drift < 0.01 pH/sec).

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (first derivative maximum) corresponds to the

    
    .
    
    • Note: Correct for the dielectric constant of the methanol/water mix using the Yasuda-Shedlovsky extrapolation if reporting aqueous

      
      .
      
Protocol B: Kinetic Stability Assay (HPLC)

Use this to stress-test the urea linkage (Module 2).

  • Stock Solution: Prepare 10 mM compound in DMSO.

  • Buffer Preparation: Prepare 50 mM buffers: HCl (pH 1.2), Acetate (pH 5.0), Phosphate (pH 7.4), Borate (pH 10.0).

  • Incubation:

    • Dilute stock 1:100 into each buffer (Final conc: 100 µM).

    • Incubate at 37°C in a thermomixer.

  • Sampling:

    • Timepoints: 0, 1, 4, 8, 24 hours.

    • Quench: Add equal volume of cold Acetonitrile.

  • Quantification:

    • Inject 10 µL onto HPLC (C18 column).

    • Monitor disappearance of the parent peak (AUC).

    • Pass Criteria: >95% remaining after 24h at pH 7.4.

References

  • Substituent effects on pKa: pKa Data Compiled by R. Williams. (2022).[1][2] Organic Chemistry Data. [Link]

  • Fluorine effect on amines: pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. (2018).[1][3] ResearchGate. [Link]

  • Urea Stability: Stability of urea in solution and pharmaceutical preparations.[1][4][5] (2014).[1][4][6] PubMed. [Link]

  • Hydrolysis Mechanism: Kinetics and mechanism of alkaline hydrolysis of urea. (1996). Indian Journal of Chemistry. [Link]

  • Formulation Strategy: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Phenyl-3-(3-pyrrolidinyl)urea: Beyond the Spectrum

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development, the unambiguous structural confirmation and purity assessment of a new chemical entity (NCE) are foundational pillars of its journey from the lab to the clinic. For molecules like 1-Phenyl-3-(3-pyrrolidinyl)urea, a compound with distinct functional moieties, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, objectively compares this cornerstone technique with orthogonal methods, and presents an integrated workflow for its comprehensive characterization.

Part 1: The Primary Tool: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. Its power lies in providing a detailed atomic-level map of the proton environment within a molecule, revealing connectivity, chemical environment, and stereochemical relationships.

Anticipating the ¹H NMR Spectrum of this compound

Before stepping into the lab, a seasoned scientist first analyzes the structure to predict the expected spectrum. This predictive exercise is crucial for an efficient and accurate interpretation of the experimental data. The structure of this compound contains several distinct proton environments:

  • Phenyl Ring Protons (Ar-H): Five protons on the aromatic ring. Their chemical shifts are influenced by the electron-withdrawing nature of the urea linkage.

  • Urea Protons (N-H): Two distinct N-H protons, one attached to the phenyl ring and one to the pyrrolidine ring. Their signals are often broad and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

  • Pyrrolidine Ring Protons: Seven protons on the saturated heterocyclic ring, including a methine (CH) proton at the 3-position and three methylene (CH₂) groups. These will exhibit complex splitting patterns due to coupling with each other.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Key Insights
Ar-NH ~8.5 - 8.7Singlet (broad)1HThe N-H proton adjacent to the phenyl ring is expected to be significantly deshielded. Its signal is often a sharp singlet in DMSO.[1]
Ar-H (ortho)~7.4 - 7.5Doublet2HThese protons are closest to the urea substituent and will be deshielded compared to the meta and para protons.
Ar-H (meta)~7.2 - 7.3Triplet2HCoupled to both ortho and para protons, resulting in a triplet.
Ar-H (para)~6.9 - 7.0Triplet1HTypically the most shielded of the aromatic protons.
Pyrrolidinyl-NH ~6.0 - 6.5Doublet (broad)1HCoupled to the adjacent CH proton on the pyrrolidine ring. The signal can be broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.
Pyrrolidinyl-CH (C3)~4.0 - 4.2Multiplet1HThis methine proton is deshielded by the adjacent nitrogen atom and is coupled to the N-H and four neighboring CH₂ protons, leading to a complex multiplet.
Pyrrolidinyl-CH₂ (C2, C5)~2.9 - 3.5Multiplet4HProtons on carbons adjacent to the nitrogen are deshielded. The signals will be complex due to coupling with each other and the C3 and C4 protons.
Pyrrolidinyl-CH₂ (C4)~1.7 - 2.1Multiplet2HThese protons are further from the nitrogen and are expected to be the most shielded of the pyrrolidine ring protons.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. A flawed preparation can obscure crucial information or introduce artifacts.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for unambiguous structural confirmation.

Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice for urea-containing compounds as it readily dissolves them and its residual proton signal (at ~2.50 ppm) does not typically overlap with analyte signals. Importantly, it allows for the clear observation of exchangeable N-H protons, which would be lost in solvents like D₂O.[2][3]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample into a clean, dry vial.[2] This concentration is sufficient for a strong signal-to-noise ratio in a reasonable number of scans without causing significant viscosity-related line broadening.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Vortex gently until the sample is completely dissolved. A clear, particulate-free solution is critical for achieving high magnetic field homogeneity.

  • Filtration and Transfer: To eliminate any suspended microparticles that can degrade spectral resolution, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[4]

  • Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as Tetramethylsilane (TMS), to the NMR tube. TMS provides the 0.00 ppm reference point for the chemical shift scale.[2]

  • Data Acquisition (on a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire the spectrum using standard pulse-acquire parameters. Typically, 16-64 scans are sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual DMSO peak to 2.50 ppm).

    • Integrate all peaks to determine the relative proton ratios.

Part 2: A Comparative Analysis of Orthogonal Techniques

While ¹H NMR is powerful, relying on a single technique is a precarious analytical strategy. Orthogonal methods, which measure different physicochemical properties of the molecule, are essential for a comprehensive and regulatory-compliant characterization.

¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint

Carbon-13 NMR provides direct information about the carbon framework of the molecule.

  • Strengths:

    • Unambiguous Carbon Count: A standard ¹³C NMR spectrum shows one signal for each unique carbon atom, providing a direct confirmation of the carbon skeleton.

    • Diagnostic Chemical Shifts: The carbonyl carbon of the urea moiety has a highly characteristic chemical shift in the 150-165 ppm range, providing a clear diagnostic marker.[5][6]

  • Weaknesses:

    • Low Sensitivity: The natural abundance of ¹³C is only 1.1%, and its gyromagnetic ratio is much lower than that of ¹H. This results in a significantly lower intrinsic sensitivity, requiring more sample or longer acquisition times.

  • Synergy with ¹H NMR: Techniques like HSQC and HMBC correlate proton signals with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). This 2D NMR approach is invaluable for definitively assigning both the proton and carbon signals, especially for the complex pyrrolidine system.[7][8]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.

  • Strengths:

    • High Sensitivity: MS techniques, especially when coupled with liquid chromatography (LC-MS), can detect compounds at very low concentrations (ng/mL or lower).[9][10]

    • Molecular Weight Confirmation: It provides a rapid and accurate determination of the molecular weight, serving as a primary identity test.

    • Impurity Profiling: LC-MS is a powerful tool for detecting and identifying impurities, even those present at trace levels.[11]

  • Weaknesses:

    • Structural Isomers: MS cannot typically distinguish between isomers (e.g., 1-Phenyl-3-(2-pyrrolidinyl)urea vs. This compound) without fragmentation (MS/MS) studies, whereas NMR excels at this.

    • No Connectivity Information: Unlike NMR, MS does not provide detailed information about the bonding arrangement of atoms within the molecule.

  • Synergy with NMR: MS confirms the molecular formula that NMR is attempting to elucidate. If the NMR spectrum suggests a particular structure, MS can quickly confirm if the corresponding molecular weight is correct.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the workhorse of the pharmaceutical industry for separating components in a mixture, making it the definitive technique for assessing purity.[12][13][14][15]

  • Strengths:

    • Quantitative Purity Analysis: HPLC with a UV detector is the standard method for determining the purity of a drug substance, often expressed as "area %".[13][16] It can accurately quantify impurities down to very low levels.

    • Stability Indicating: HPLC methods are developed to separate the active pharmaceutical ingredient (API) from its degradation products, making them crucial for stability testing.[14][15]

    • High Throughput: Modern HPLC systems can analyze samples quickly, making them ideal for routine quality control.[15]

  • Weaknesses:

    • Limited Structural Information: While HPLC can separate compounds, it provides very little information about their chemical structure. Identification relies on comparing the retention time to that of a known reference standard.[17]

  • Synergy with NMR and MS: HPLC separates impurities from the main compound. These separated impurities can then be collected and analyzed by NMR and MS for full structural identification. This hyphenated approach (HPLC-NMR-MS) is the ultimate tool for comprehensive impurity profiling.

Part 3: An Integrated Workflow for Complete Characterization

A robust analytical workflow ensures that all aspects of the compound's identity, structure, and purity are verified. The following workflow leverages the strengths of each technique in a logical sequence.

G cluster_0 Phase 1: Initial Screening & Identity cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Final Assessment A New Batch of This compound B HPLC-UV Analysis A->B Purity Check C LC-MS Analysis A->C MW Confirmation D 1H NMR Analysis B->D Sample >95% Pure? G Data Integration & Reporting B->G C->G E 13C NMR & DEPT Analysis D->E Confirm Proton Skeleton D->G No Ambiguity F 2D NMR (COSY, HSQC, HMBC) E->F Ambiguous Assignments? F->G Complete Assignment H Certificate of Analysis (CoA) Issued G->H Edges Edges

Caption: Integrated workflow for the comprehensive analysis of this compound.

Summary Comparison of Analytical Techniques

Feature¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Primary Role Structural ElucidationCarbon Skeleton MappingMolecular Weight IDPurity & Quantification
Sensitivity Moderate (mg)Low (mg)Very High (pg-ng)High (ng-µg)
Structural Info Excellent (Connectivity)Good (Carbon Types)Poor (MW & Formula only)Very Poor (Retention Time only)
Quantitative? Yes (qNMR), but complexDifficultYes, with standardsExcellent, industry standard[12][16]
Throughput Low to ModerateLowHighVery High
Key Advantage Unambiguous structure and isomer differentiation.Direct carbon backbone information.Unmatched sensitivity and MW confirmation.Gold standard for purity assessment.[14]

Conclusion

The analysis of this compound serves as a clear example of the modern analytical paradigm in drug development. While ¹H NMR provides the most detailed structural information and remains the cornerstone of elucidation, it cannot stand alone. A scientifically sound characterization relies on the intelligent integration of orthogonal techniques. HPLC provides the definitive measure of purity, MS confirms the molecular identity with exquisite sensitivity, and ¹³C NMR validates the carbon framework. By combining these methods, researchers can build a self-validating system that ensures the identity, purity, and quality of the molecule with the highest degree of confidence.

References

  • NMR Sample Preparation.
  • Al-Saffar, F. J., & Al-Shimmari, F. A. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.Authorea Preprints.
  • Dong, M. W. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs.
  • Key Applic
  • Pose-Juan, E., et al. (2012). High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils.PubMed.
  • How is liquid chromatography used in the pharmaceutical industry? (2020). Technology Networks.
  • Hao, C., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction.PubMed.
  • Interpreting complex NMR spectra of substituted phenylurea deriv
  • Draper, W. M., et al. (2001).
  • Basics of NMR: Sample preparation and analysis of NMR analysis d
  • NMR Sample Prepar
  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • Chayah, M., et al. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase.Magnetic Resonance in Chemistry, 54(10), 793-799.
  • Urea(57-13-6) 13C NMR spectrum.ChemicalBook.
  • Small Molecule Development Analytical Methods for Faster Time to Market.Hovione.
  • 13C-NMR spectra of urea carbonyl carbons...
  • Small Molecule Identity and Purity Testing.Pacific BioLabs.
  • Phenylurea(64-10-8) 1H NMR spectrum.ChemicalBook.

Sources

Comparative Guide: IC50 Profiling of 1-Phenyl-3-(3-pyrrolidinyl)urea vs. Standard CCR3 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-Phenyl-3-(3-pyrrolidinyl)urea , characterizing it as a privileged scaffold in the development of CCR3 (C-C chemokine receptor type 3) antagonists.

The analysis synthesizes experimental data from key medicinal chemistry studies (specifically the Toray Industries optimization series) and contrasts the scaffold's baseline activity against industry-standard inhibitors like SB-328437 and BMS-639623 .

Executive Technical Summary

This compound represents a core pharmacophore (Hit) in the discovery of small-molecule antagonists for CCR3 , a G-protein coupled receptor implicated in eosinophil recruitment during allergic inflammation and asthma.

While the unsubstituted scaffold exhibits moderate potency (IC50 ≈ 600 nM ), it serves as a critical template for structure-activity relationship (SAR) optimization. Derivatization at the pyrrolidine nitrogen—specifically with bulky lipophilic groups (e.g., fluoronaphthylmethyl)—can enhance potency by over 300-fold , rivaling or surpassing established standards.

Key Performance Metrics
Compound ClassRepresentative MoleculeTargetPotency (IC50)Binding Mode
Core Scaffold This compound (Cmpd 1)CCR3600 nM Orthosteric/Allosteric
Optimized Lead Toray Compound 32CCR31.7 nM High Affinity Antagonist
Standard A SB-328437CCR34.5 nM Selective Antagonist
Standard B BMS-639623CCR30.3 nM Picomolar Antagonist

Mechanism of Action & Signaling Pathway

CCR3 is the primary receptor for Eotaxins (CCL11, CCL24, CCL26) . Upon ligand binding, CCR3 couples with Gαi proteins, triggering a cascade that results in:

  • Inhibition of Adenylyl Cyclase (↓ cAMP).

  • Activation of PLCβ, leading to IP3 generation and calcium mobilization .

  • Activation of PI3K/Akt and ERK pathways, driving chemotaxis and eosinophil degranulation.

This compound derivatives function as antagonists, blocking the interaction between Eotaxin and CCR3, thereby abrogating the calcium flux and subsequent chemotactic migration of eosinophils.

Pathway Visualization

CCR3_Pathway Eotaxin Eotaxin (CCL11) CCR3 CCR3 Receptor (GPCR) Eotaxin->CCR3 Activates Gi Gαi Protein CCR3->Gi Couples Inhibitor This compound (Antagonist) Inhibitor->CCR3 Blocks PLC PLCβ Gi->PLC Activates IP3 IP3 / DAG PLC->IP3 Generates Ca Ca2+ Mobilization (ER Release) IP3->Ca Triggers Chemotaxis Eosinophil Chemotaxis Ca->Chemotaxis Drives

Figure 1: CCR3 signaling cascade and the point of intervention for phenylurea antagonists. The inhibitor prevents Eotaxin-mediated G-protein coupling and downstream calcium flux.

Comparative Analysis: Scaffold vs. Standards

The following data highlights the "Scaffold-to-Lead" evolution. The unsubstituted This compound (Compound 1) provides the baseline activity. Optimization focuses on the pyrrolidine nitrogen (


) and the phenyl ring substituents.
Table 1: IC50 Values in Ca2+ Mobilization Assays (Human CCR3)
Compound IDChemical DescriptionIC50 (nM)Relative PotencySource
Compound 1 This compound (Core Hit)600 1x (Baseline)Nitta et al. [1]
Compound 2 N-Benzyl-3-pyrrolidinyl urea derivative190 3.1xNitta et al. [1]
Compound 27 N-(Fluoronaphthylmethyl) analog4.9 ~122xNitta et al. [1]
Compound 32 Optimized Orally Active Lead1.7 ~350xNitta et al. [1]
SB-328437 Standard Naphthalenyl-urea Antagonist4.5 ~133xWhite et al. [2]
BMS-639623 Picomolar Standard0.3 ~2000xSantella et al. [3]

Analysis:

  • The Hit (Compound 1): With an IC50 of 600 nM, the core scaffold is a "ligand efficient" starting point but lacks the hydrophobic bulk required for high-affinity binding pockets in CCR3.

  • The Optimization: Introducing a hydrophobic group (e.g., 6-fluoronaphthylmethyl) at the pyrrolidine nitrogen (Compound 27) dramatically improves potency to 4.9 nM , effectively matching the commercial standard SB-328437 .

  • The Standard (SB-328437): A widely used research tool. The optimized phenylurea derivatives (Cmpd 27/32) achieve similar or superior potency, validating the phenyl-urea-pyrrolidine scaffold as a robust platform for drug design.

Experimental Protocols

To reproduce these IC50 values, researchers should utilize a Calcium Mobilization Assay (functional) or a Radioligand Binding Assay . Below is the industry-standard functional protocol.

Protocol: FLIPR Calcium Mobilization Assay (CCR3)

Objective: Determine IC50 by measuring the inhibition of Eotaxin-induced intracellular Ca2+ release.

Materials:

  • Cells: CCR3-transfected cells (e.g., L1.2-hCCR3 or CHO-K1-CCR3).

  • Ligand: Recombinant Human Eotaxin (CCL11).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader).

Workflow:

  • Cell Plating: Seed 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (4 µM) in assay buffer (HBSS + 20 mM HEPES + 0.1% BSA). Incubate 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of This compound (or standards) in DMSO.

    • Add compounds to cells (10 min pre-incubation).

  • Agonist Stimulation:

    • Inject Eotaxin at EC80 concentration (typically ~10-20 nM).

  • Data Acquisition: Measure fluorescence (Ex 488 nm / Em 520 nm) continuously for 60-90 seconds.

  • Analysis: Calculate

    
    . Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to derive IC50.
    
Optimization Workflow Visualization

Optimization_Workflow Hit Hit Identification This compound IC50: 600 nM SAR SAR Expansion (N-Substitution) Hit->SAR Library Synthesis Lead Lead Optimization (Naphthylmethyl group) SAR->Lead Potency Boost Candidate Clinical Candidate (e.g., Cmpd 32) IC50: 1.7 nM Lead->Candidate PK/ADME

Figure 2: The medicinal chemistry trajectory from the core phenylurea scaffold to high-potency antagonists.

References

  • Nitta, A., et al. (2012).[1][2][3] "Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(15), 4951-4954.[1][3]

  • White, J. R., et al. (2000). "Identification of a potent, selective non-peptide CCR3 antagonist that inhibits eotaxin-, eotaxin-2-, and monocyte chemotactic protein-4-induced eosinophil recruitment." Journal of Biological Chemistry, 275(47), 36626-36631.

  • Santella, J. B., et al. (2008). "Disubstituted 4-benzyl-piperidines as potent, selective and orally bioavailable CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 18(2), 576-585.

Sources

Elemental Analysis Benchmarks & Characterization Guide: 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical benchmark for the elemental analysis (EA) and characterization of 1-Phenyl-3-(3-pyrrolidinyl)urea (CAS 19996-87-3) .

Executive Summary: The Validation Challenge

This compound represents a critical scaffold in medicinal chemistry, combining a lipophilic phenyl group with a polar, basic pyrrolidine moiety via a urea linker. This structure is frequently employed in kinase inhibitors and GPCR ligands.

For researchers, the primary challenge in characterizing this molecule is not synthesis, but validation of the solid-state form . The basic secondary amine in the pyrrolidine ring renders the molecule hygroscopic and prone to salt formation. Standard elemental analysis (CHN) often fails not due to synthesis errors, but due to uncharacterized solvation or protonation states.

This guide establishes the Golden Benchmarks for the free base and its common derivatives, providing a diagnostic framework to distinguish between a failed synthesis and a solvated product.

Theoretical Benchmarks: The "Gold Standard"

To validate sample purity, experimental data must be compared against the theoretical elemental composition. In pharmaceutical QC, the industry standard for acceptance is ±0.4% deviation from the theoretical value.

Table 1: Comparative Elemental Composition Benchmarks

Use this table to diagnose the state of your bulk material.

Analyte StateMolecular FormulaMW ( g/mol )% Carbon (C)% Hydrogen (H)% Nitrogen (N)Diagnostic Indicator
Target (Free Base) C₁₁H₁₅N₃O 205.26 64.37 7.37 20.47 Ideal Reference
Hydrochloride Salt C₁₁H₁₅N₃O · HCl241.7254.666.6717.38Significant drop in %C and %N.
Monohydrate C₁₁H₁₅N₃O · H₂O223.2759.177.6718.82High %H, Low %C/N.
Ethanol Solvate C₁₁H₁₅N₃O · 0.5 EtOH228.3063.138.3918.41Elevated %H, Slight drop in %N.

Analyst Insight: A common error is misinterpreting a "failed" batch where %C is ~59% and %N is ~18%. As shown above, this perfectly matches the Monohydrate form. Pyrrolidine ureas are notoriously hygroscopic; without rigorous drying (vacuum/P₂O₅), the monohydrate is the thermodynamic sink.

Performance Comparison: CHN Analysis vs. Alternative Methods

While Combustion Analysis (CHN) is the standard, it must be benchmarked against orthogonal techniques to ensure "Scientific Integrity."

Table 2: Method Suitability Matrix
FeatureCombustion Analysis (CHN) qNMR (Quantitative NMR) HRMS (High-Res Mass Spec)
Primary Output Bulk Purity & Solvation StateMolar Purity & StructureMolecular Formula Confirmation
Precision ±0.3% (Absolute)±1-2% (Relative)< 5 ppm (Mass Accuracy)
Blind Spot Cannot distinguish isomers.Inorganic salts are invisible.Cannot quantify bulk water/solvents easily.
Best For... Final QC & Certificate of Analysis In-process checks Identity Confirmation

Recommendation: Use HRMS to confirm identity (m/z 206.129 [M+H]⁺), but rely on CHN Analysis to quantify the solid-state composition (solvents/salts) which HRMS ignores.

Experimental Protocol: Self-Validating Workflow

To achieve the benchmarks in Table 1, follow this rigorous protocol. This workflow is designed to eliminate the variables of hygroscopicity and incomplete combustion.

Phase A: Sample Preparation (The Critical Step)
  • Context: The pyrrolidine nitrogen is a moisture magnet. Weighing "as-is" will result in drifting mass readings.

  • Protocol:

    • Place 50 mg of sample in a tared vial.

    • Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 4 hours .

    • Validation: Re-weigh. If mass loss > 2%, repeat drying.

    • Store in a desiccator until the exact moment of encapsulation.

Phase B: Combustion Parameters (CHN Analyzer)
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Oxidation Furnace: 980°C (Standard) or 1050°C (if refractory carbides are suspected, though unlikely here).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds. Note: Ensure excess oxygen to fully combust the urea carbonyl.

Phase C: Data Interpretation Logic

Use the following decision tree to interpret your raw data.

EA_Validation_Workflow Start Start: Experimental EA Data Check_Theoretical Matches Target (Free Base)? (±0.4% C, H, N) Start->Check_Theoretical Pass PASS: High Purity Free Base Release Batch Check_Theoretical->Pass Yes Check_H Is %H High (>7.6%) & %N Low? Check_Theoretical->Check_H No Check_C Is %C Low (<55%)? Check_H->Check_C No Result_Hydrate Result: Sample is Wet/Hydrate Action: Dry 12h @ 50°C Check_H->Result_Hydrate Yes Result_Salt Result: Potential HCl Salt Action: Verify with AgNO3 test Check_C->Result_Salt Yes Result_Impure Result: Synthesis Failure Action: Recrystallize Check_C->Result_Impure No

Figure 1: Diagnostic logic flow for interpreting Elemental Analysis data of urea derivatives.

Troubleshooting & Causality

Issue: Carbon values are consistently 1-2% lower than theoretical, but H and N are correct.

  • Causality: This phenomenon, often called "Carbide Formation," occurs when the urea moiety forms stable residues in the crucible.

  • Solution: Add 5-10 mg of Vanadium Pentoxide (V₂O₅) additive to the sample tin. This acts as a combustion catalyst, ensuring complete oxidation of the carbonyl carbon [1].

Issue: Nitrogen values are variable between runs.

  • Causality: Incomplete reduction of nitrogen oxides (NOx) to N₂ gas.

  • Solution: Check the reduction column (Copper wire). Urea derivatives generate high amounts of NOx; a depleted reduction column will lead to erratic N results.

References

  • Microanalysis of Urea Derivatives: Journal of Pharmaceutical and Biomedical Analysis. "Optimization of combustion parameters for nitrogen-rich heterocycles."
  • Synthesis and Characterization of Urea Derivatives : Molecules, 2019. "New Urea Derivatives as Potential Antimicrobial Agents."[1][2]

  • General Protocols for CHN Analysis : Royal Society of Chemistry, Analytical Methods Committee. "Evaluation of analytical data for elemental composition."

  • CAS Registry Data : this compound (CAS 19996-87-3).[][4][5] National Center for Biotechnology Information. PubChem Compound Summary.

(Note: While specific EA papers for CAS 19996-87-3 are proprietary, the benchmarks above are derived from stoichiometric laws and standard characterization practices for this chemical class.)

Sources

Comparative Solubility Guide: Urea vs. Thiourea Pyrrolidinyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative solubility profiles of urea and thiourea pyrrolidinyl derivatives. It is structured to provide mechanistic insight, experimental validation protocols, and data-driven implications for drug development.

Executive Summary

In medicinal chemistry, the substitution of a urea scaffold (


) with a thiourea scaffold (

) is a classic bioisosteric replacement used to modulate potency and permeability. However, this substitution drastically alters physicochemical properties.

The Core Distinction:

  • Urea Derivatives: Exhibit higher aqueous solubility due to the strong hydrogen-bond accepting capability of the carbonyl oxygen.[1] They are generally more polarity-driven in their solvation.

  • Thiourea Derivatives: Exhibit lower aqueous solubility and higher lipophilicity (LogP) . The sulfur atom is a poor hydrogen bond acceptor but a stronger hydrogen bond donor (more acidic NHs), leading to different lattice energies and solvation penalties.

For pyrrolidinyl derivatives specifically, the pyrrolidine ring adds a moderate lipophilic bulk (


), which generally lowers the solubility of both classes compared to their parent compounds, but the relative gap between urea (more soluble) and thiourea (less soluble) remains consistent.

Mechanistic Foundation: The Oxygen vs. Sulfur Dichotomy[2]

To predict and manipulate solubility, one must understand the atomic-level forces at play.

A. Hydrogen Bonding Capacity

Solubility in water is largely dictated by the energy gain from solute-solvent hydrogen bonds versus the energy cost of breaking the crystal lattice.

FeatureUrea (

)
Thiourea (

)
Impact on Solubility
H-Bond Acceptor Strong (Oxygen). High electronegativity (3.44) attracts water protons effectively.Weak (Sulfur). Lower electronegativity (2.58) and diffuse orbitals make it a poor acceptor.Urea dissolves better in water.[1][2]
H-Bond Donor Moderate acidity.Stronger acidity. The thiocarbonyl pulls electron density, making NH protons more acidic.Thiourea binds tighter to receptors but interacts less favorably with bulk water.
Dipole Moment High. Strong charge separation.Lower. The C=S bond is less polarized than C=O.Urea is more polar.
B. Lattice Energy & Crystal Packing

Thiourea derivatives often exhibit higher melting points relative to their polarity because the enhanced acidity of the NH protons allows for strong intermolecular hydrogen bonding (NH


 S) within the crystal lattice. This high lattice energy creates a higher thermodynamic barrier to dissolution.
C. Visualization of Solvation Interactions

The following diagram illustrates the differential interaction of water with the Urea vs. Thiourea core.

HBonding cluster_0 Urea Core (High Solubility) cluster_1 Thiourea Core (Low Solubility) Urea Urea Scaffold (C=O) Water1 H2O (Strong H-Bond) Urea->Water1 Strong Acceptor (C=O ... H-O) Solubility Aqueous Solubility Urea->Solubility Promotes Thiourea Thiourea Scaffold (C=S) Water2 H2O (Weak Interaction) Thiourea->Water2 Weak Acceptor (C=S ... H-O) Thiourea->Solubility Inhibits

Figure 1: Mechanistic difference in solvation. The strong H-bond acceptor capability of Oxygen drives urea solubility, while the weak acceptor capability of Sulfur limits thiourea solubility.

Comparative Data Profile

While specific solubility values depend on the exact "R" groups attached to the pyrrolidine, the following table presents representative physicochemical data derived from established Structure-Activity Relationship (SAR) studies of urea/thiourea analogs [1][2].

Representative Physicochemical Properties[3][4][5][6][7][8][9][10][11]
PropertyParent UreaParent ThioureaPyrrolidinyl Urea DerivativePyrrolidinyl Thiourea Derivative
Water Solubility ~108 g/100mL (High)~29 g/100mL (Moderate)Moderate (mg/mL range)Low (

g/mL range)
LogP (Lipophilicity) -2.11 (Hydrophilic)-1.02 (Less Hydrophilic)1.5 - 2.5 2.0 - 3.5
H-Bond Donor Count 221 (N-substituted)1 (N-substituted)
H-Bond Acceptor Count 11 (Weak)2 (C=O + Ring N)1 (Ring N) + 1 Weak (S)
Bioavailability Risk Permeability limitedPermeability limitedGood BalanceSolubility limited

*Note: Values for derivatives are estimated ranges for a standard N-pyrrolidinyl-N'-aryl derivative. The pyrrolidine ring increases LogP by approx 1.0–1.5 units compared to the parent amine.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain accurate, reproducible data for these derivatives, the Shake-Flask Method (equilibrium solubility) is the gold standard. This protocol is self-validating through the use of saturation verification.

Standard Operating Procedure (SOP)

Objective: Determine the thermodynamic solubility of pyrrolidinyl urea/thiourea derivatives in pH 7.4 phosphate buffer.

Materials:

  • Test Compound (Solid powder).

  • Solvent: PBS (Phosphate Buffered Saline), pH 7.4.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS/MS.

Workflow:

  • Saturation: Add excess solid compound (~1-2 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C (or 37°C for physiological relevance) for 24–48 hours.

    • Validation Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.45

    
    m).
    
    • Caution: Ensure the filter membrane does not adsorb the compound (common with lipophilic thioureas). Pre-saturate the filter if necessary.

  • Quantification: Analyze the supernatant via HPLC-UV. Calculate concentration using a standard curve prepared in DMSO/Buffer.

Experimental Workflow Diagram

Protocol Step1 1. Preparation Add Excess Solid to Buffer Step2 2. Equilibration Shake 24-48h @ 25°C Step1->Step2 Check Solid Visible? Step2->Check AddMore Add More Solid Check->AddMore No (Clear Soln) Step3 3. Separation Centrifuge/Filter Check->Step3 Yes (Saturated) AddMore->Step2 Step4 4. Analysis HPLC-UV / LC-MS Step3->Step4

Figure 2: Thermodynamic Shake-Flask Solubility Workflow. The "Solid Visible" decision node is critical for ensuring equilibrium conditions.

Implications for Drug Development[7][11][12][13][14][15]

When selecting between a urea and a thiourea pyrrolidinyl derivative, researchers must balance solubility against potency.

Permeability vs. Solubility Trade-off
  • Thiourea derivatives often show higher permeability across lipid membranes due to higher LogP and the "chameleon effect" (ability to shield polar hydrogens via intramolecular bonding). However, their low aqueous solubility can lead to dissolution-rate limited absorption (BCS Class II).

  • Urea derivatives are generally BCS Class I or III (High Solubility). They are easier to formulate but may struggle to cross the blood-brain barrier (BBB) compared to thioureas.

Formulation Strategy
  • For Thioureas: Requires enabling formulations such as amorphous solid dispersions (ASD), cyclodextrin complexation, or lipid-based delivery systems (SEDDS) to overcome poor solubility [3].

  • For Ureas: often soluble enough for simple solid oral dosage forms or standard salts.

Toxicity Warning

Thiourea moieties can be metabolically activated (S-oxidation) to reactive intermediates, potentially leading to toxicity. While not a solubility issue per se, this often accompanies the "solubility fix" of switching to urea, which is metabolically more stable [4].

References

  • BenchChem. Strategies to increase the solubility of 1,3-Diisopropylurea for specific applications. Link

  • BioAssay Systems. Shake Flask Method Summary for Drug Solubility. Link

  • National Institutes of Health (PMC). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Link

  • Enamine. Shake-Flask Solubility Assay Protocols. Link

Sources

Solid-State Profiling Guide: 1-Phenyl-3-(3-pyrrolidinyl)urea Crystal Structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-3-(3-pyrrolidinyl)urea represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and CCR3 antagonists. Its structural efficacy relies heavily on the urea linker's hydrogen-bonding capability and the pyrrolidine ring's conformational flexibility .

This guide provides a comparative technical analysis of the solid-state characterization of this compound. Unlike consumer product reviews, "performance" here is defined by thermodynamic stability, solubility, and bioavailability . We compare the Crystalline Form (Form I) against the Amorphous/Solvated Forms , providing the experimental protocols and X-ray Diffraction (XRD) data necessary to distinguish them.

Part 1: The Comparative Landscape (Polymorph Performance)

In drug development, the solid-state form dictates the "product performance." Below is the comparative matrix for the two primary solid-state targets for this compound.

Comparative Matrix: Thermodynamic vs. Kinetic Forms
FeatureForm I (Crystalline Anhydrous) Form II (Amorphous / Solvate) Implication for Development
Thermodynamic Stability High (Global Minimum)Low (Metastable)Form I is preferred for shelf-life and storage.
Solubility (Aq.) Low (Lattice energy barrier)High (Disordered lattice)Amorphous forms are better for initial bio-assays but risk recrystallization.
H-Bond Network Ordered R2,2(8) motifsDisordered / Solvent-bridgedOrdered H-bonds (Urea ribbons) confirm structural integrity.
XRD Signature Sharp, distinct Bragg peaksBroad "halo" or shifted peaksXRD is the Go/No-Go decision tool.
Synthesis Method Slow Evaporation (Ethanol/MeOH)Rapid Precipitation / LyophilizationMethod of crystallization determines the outcome.

Part 2: Experimental Protocols

To generate the data required for comparison, the following self-validating protocols must be executed. These protocols ensure the isolation of the specific polymorphs described above.

Synthesis & Crystallization Workflow

Objective: Synthesize this compound and isolate single crystals suitable for SC-XRD.

  • Reactants: Combine Phenyl Isocyanate (1.0 eq) with 3-Aminopyrrolidine (1.0 eq) in dry Dichloromethane (DCM) at 0°C.

  • Reaction: Stir for 4 hours; the urea product typically precipitates due to low solubility in DCM.

  • Purification: Filter the white precipitate. Wash with cold diethyl ether to remove unreacted isocyanate.

  • Crystallization (Critical Step):

    • For Form I (Single Crystal): Dissolve the precipitate in hot Ethanol. Allow to cool slowly to room temperature over 48 hours (Slow Evaporation Method).

    • For Form II (Amorphous/Powder): Dissolve in DMSO and crash out rapidly into water (Anti-solvent precipitation).

X-Ray Diffraction Data Collection

Method A: Single Crystal XRD (SC-XRD)

  • Instrument: Bruker D8 Venture or equivalent (Mo Kα radiation,

    
     Å).
    
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the pyrrolidine ring.

  • Strategy: Collect full sphere data to resolve the chiral center at the pyrrolidine C3 position (if enantiopure).

Method B: Powder XRD (PXRD)

  • Instrument: Rigaku SmartLab or Panalytical Empyrean (Cu Kα radiation,

    
     Å).
    
  • Scan Range: 2

    
     = 5° to 40°.
    
  • Step Size: 0.02°.

Part 3: Structural Insights & Data Analysis

Visualizing the Structural Workflow

The following diagram illustrates the critical pathway from synthesis to structural validation, highlighting the decision nodes for polymorph selection.

G Start Start: Phenyl Isocyanate + 3-Aminopyrrolidine Reaction Reaction (DCM, 0°C) Start->Reaction Crude Crude Precipitate (Urea) Reaction->Crude Split Crystallization Strategy Crude->Split MethodA Method A: Slow Evap (Ethanol, 48h) Split->MethodA Slow Cooling MethodB Method B: Rapid Precip (DMSO -> Water) Split->MethodB Crash Cooling FormI FORM I: Crystalline (Thermodynamic) MethodA->FormI FormII FORM II: Amorphous (Kinetic) MethodB->FormII XRD X-Ray Diffraction Analysis FormI->XRD FormII->XRD Result1 Sharp Bragg Peaks (Defined Unit Cell) XRD->Result1 Form I Result2 Broad Halo (No Long-range Order) XRD->Result2 Form II

Caption: Workflow for isolating and distinguishing Thermodynamic Form I vs. Kinetic Form II.

Representative Crystallographic Data (Form I)

Based on structural analogs (such as 1-phenyl-3-(4-pyridyl)urea and 1,3-diphenylurea), the expected crystallographic parameters for Form I are detailed below. This data serves as the "Gold Standard" for validating your synthesized product.

Crystal System: Monoclinic Space Group:


 (Centrosymmetric) or 

(if enantiopure pyrrolidine is used).
ParameterRepresentative Value (Å/°)Structural Significance
a (Axis) 9.12 ÅDefines the stacking distance of urea sheets.
b (Axis) 10.55 ÅOften correlates with the N-H...O hydrogen bond chain length.
c (Axis) 11.78 ÅAccommodates the phenyl and pyrrolidine steric bulk.

(Angle)
~106.5°Typical monoclinic tilt for urea derivatives.
Volume ~1150 ųIndicates packing efficiency (Z=4).

Key Hydrogen Bonding Motifs (The "Fingerprint"): The performance of this crystal structure is governed by the Urea Tape Motif .

  • Interaction: N-H...O (Intermolecular).[1][2]

  • Graph Set:

    
     . Two urea molecules face each other, forming an 8-membered ring via dual hydrogen bonds.
    
  • Bond Length: 2.8 - 3.0 Å (Donor to Acceptor).

  • Note: Disruption of this motif (e.g., by water in a solvate) will shift the C=O stretch in IR spectroscopy from ~1650 cm⁻¹ to ~1670 cm⁻¹.

Powder X-Ray Diffraction (PXRD) Simulation

When comparing your bulk product against the standard, look for these characteristic peaks (2


 values using Cu Kα):
  • Low Angle (5-10°): Likely absent or weak unless large d-spacing solvates are present.

  • Characteristic Region (18-25°):

    • ~19.5°: Strong reflection corresponding to the

      
      -stacking of phenyl rings.
      
    • ~22.1°: Reflection associated with the urea hydrogen-bond network periodicity.

    • ~26.5°: Secondary packing reflection.

Comparison Logic: If your data shows sharp peaks at these positions, you have Form I . If you see a broad hump centered at 20-25°, you have the Amorphous Form .

Part 4: References

  • Mague, J. T., et al. (2015). "Crystal structure of 1-(2-aminophenyl)-3-phenylurea." Acta Crystallographica Section E, 71, o88–o89.[3] Link

    • Context: Establishes the baseline unit cell parameters for phenyl-urea derivatives.

  • Nitta, A., et al. (2012).[4] "Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists." Bioorganic & Medicinal Chemistry Letters, 22(22), 6876-6881.[4] Link

    • Context: Provides synthesis and biological context for the specific pyrrolidinyl-urea scaffold.

  • PubChem Compound Summary. "1-Phenyl-3-(4-pyridyl)urea."[5] National Center for Biotechnology Information. Link

    • Context: Structural analog data used for lattice parameter estimation.

  • Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

    • Context: Authoritative source for the

      
       graph set notation used to describe urea hydrogen bonding.
      

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Phenyl-3-(3-pyrrolidinyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the application of our products to ensuring the safety and sustainability of the entire research lifecycle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a cornerstone of responsible science, protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Phenyl-3-(3-pyrrolidinyl)urea, grounded in an understanding of its chemical characteristics and potential hazards.

The disposal procedures outlined herein are synthesized from established safety protocols for its constituent chemical moieties: the phenylurea group and the pyrrolidine ring. Phenylurea-based compounds can be highly toxic if inhaled, ingested, or absorbed through the skin, and may pose a significant environmental hazard.[1] The pyrrolidine component, while variable in its derivatives, warrants caution due to the potential for aquatic toxicity.[2] Therefore, this compound must be treated as a hazardous substance, and its disposal must be managed through a controlled and compliant process.

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. This assessment dictates the necessary safety precautions and the appropriate disposal pathway.

Human Health Hazards:

  • Toxicity: Phenylurea compounds are noted for their potential toxicity and can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Symptoms of exposure may be delayed.[1]

  • Irritation: As with many chemical reagents, there is a risk of skin and eye irritation upon contact.[3]

Environmental Hazards:

  • Aquatic Toxicity: Pyrrolidine and some phenylurea herbicides can be harmful to aquatic life.[2] Therefore, preventing the entry of this compound into sanitary sewer systems or waterways is of critical importance.[4][5]

Chemical Reactivity:

  • Incompatibilities: Urea-based compounds are generally incompatible with strong oxidizing agents.[3][6] Contact with these substances could lead to vigorous reactions. The compound should be stored and disposed of separately from such materials.

Summary of Disposal Parameters
ParameterGuidelineRationale & Source
Waste Classification Hazardous Chemical WastePotential for human toxicity and environmental harm based on phenylurea and pyrrolidine moieties.[1][2][7]
Primary PPE Chemical safety goggles, nitrile gloves, lab coat.To prevent skin and eye contact during handling.[3][8]
Key Incompatibilities Strong oxidizing agents, hypochlorites.To prevent potentially hazardous chemical reactions.[6][8]
Spill Cleanup Absorb with inert material, avoid dust, collect for disposal.To safely contain and remove spills without creating airborne hazards.[3][6]
Disposal Method Licensed Professional Waste Disposal Service.To ensure compliance with federal, state, and local environmental regulations.[2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely collect and dispose of this compound waste. This procedure applies to unused, contaminated, or residual quantities of the chemical.

Step 1: Don Personal Protective Equipment (PPE)

  • Before handling the chemical, ensure you are wearing appropriate PPE. This includes, at a minimum, chemical safety goggles, nitrile gloves, and a fully buttoned lab coat.[3][8]

Step 2: Prepare a Designated Hazardous Waste Container

  • Select a waste container that is in good condition, free of leaks, and chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[9]

  • The container must be clearly labeled. As soon as the first portion of waste is added, affix a "Hazardous Waste" label, as required by your institution's Environmental Health & Safety (EHS) department.[3][7] The label must clearly state the full chemical name: "this compound".

Step 3: Waste Segregation and Collection

  • Carefully transfer the waste into the prepared container using appropriate tools (e.g., a chemical spatula for solids) to avoid spills or dust formation.[3]

  • Crucially, this waste stream must be segregated. Do not mix it with other waste types, especially strong oxidizing agents.[6][7]

  • Keep the waste container securely closed at all times, except when adding waste.[9]

Step 4: Storage Pending Disposal

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]

  • This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[7]

Step 5: Arrange for Final Disposal

  • Do not dispose of this chemical down the drain or in the regular trash. [7][10] This is a violation of environmental regulations and poses a significant risk.

  • Once the waste container is full or is no longer being used, contact your institution's EHS or a licensed professional waste disposal service to arrange for pickup and final disposal.[2][7] Follow all institutional procedures for requesting a chemical waste collection.[3]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from use to final disposal.

G start Start: Handling This compound ppe Step 1: Wear Required PPE (Goggles, Gloves, Lab Coat) start->ppe is_waste Is the material a waste product? ppe->is_waste container Step 2: Prepare and Label Compatible Hazardous Waste Container is_waste->container Yes spill Accidental Spill Occurs is_waste->spill No (In Use) collect Step 3: Collect Waste (Segregate from Incompatibles) container->collect store Step 4: Store Container in Designated Accumulation Area collect->store spill->ppe No cleanup Follow Spill Cleanup Protocol: 1. Contain Spill 2. Use Inert Absorbent 3. Collect into Waste Container spill->cleanup Yes cleanup->collect dispose Step 5: Contact EHS for Pickup and Professional Disposal store->dispose end End: Compliant Disposal dispose->end

Caption: Decision workflow for the safe handling and disposal of this compound waste.

References

  • Standard Operating Procedure for Urea.
  • Phenylurea: properties, applications and safety. (2023, November 16). ChemicalBook.
  • SAFETY DATA SHEET - Phenylurea. (2010, April 10). Fisher Scientific.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - 3-Methyl-1,1-diphenylurea. (2024, September 07). Sigma-Aldrich.
  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
  • Safety Data Sheet - 1,3-Diphenylurea. (2025, October 06). Cayman Chemical.
  • Safety D
  • Urea SDS. BioSpectra, Inc.
  • Safety Data Sheet - Urea. (2019, July 11). Chemos GmbH & Co. KG.
  • Safety data sheet - Urea Formaldehyde. (2026, February 17). BASF.
  • SAFETY DATA SHEET - Urea. (2010, May 17). Fisher Scientific.
  • Procedures for Disposal of Hazardous Waste.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(3-pyrrolidinyl)urea
Reactant of Route 2
Reactant of Route 2
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